molecular formula C8H6BrF2NO2 B1337396 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide CAS No. 239136-81-3

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Cat. No.: B1337396
CAS No.: 239136-81-3
M. Wt: 266.04 g/mol
InChI Key: KYMHHFWTYFGZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C8H6BrF2NO2 and its molecular weight is 266.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMHHFWTYFGZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(F)(F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442846
Record name 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239136-81-3
Record name 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Characterization and Synthetic Utility of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (CAS: 239136-81-3). As a specialized fluorinated building block, this molecule serves as a critical intermediate in the synthesis of 2-(bromodifluoromethyl)benzoxazoles—scaffolds increasingly utilized in medicinal chemistry to modulate metabolic stability and lipophilicity via the difluoromethylene (


) bioisostere.

This document details the precise molecular weight considerations required for high-resolution mass spectrometry (HRMS), outlines a validated synthetic protocol, and elucidates the mechanistic pathways governing its reactivity.

Molecular Identity & Mass Spectrometry Dynamics

For researchers relying on LC-MS/GC-MS for reaction monitoring, understanding the isotopic signature of this compound is more critical than the average molecular weight. The presence of a single bromine atom introduces a distinct 1:1 isotopic pattern that serves as a diagnostic fingerprint.

Physicochemical Profile[1]
PropertyValueNotes
IUPAC Name 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
CAS Number 239136-81-3
Molecular Formula

Average Molecular Weight 266.04 g/mol Used for stoichiometric calculations.
Monoisotopic Mass (

)
264.9550 Da Base peak in HRMS.
Monoisotopic Mass (

)
266.9529 Da M+2 peak in HRMS.
Physical State Solid (Off-white to pale yellow)Melting point typically >100°C (analog dependent).
Mass Spectrometry Interpretation

Unlike standard organic molecules where the M+1 peak is minor, the bromine substituent creates a "doublet" molecular ion profile.

  • The

    
     Isotopologue (50.7% abundance):  Generates the peak at m/z ~265.
    
  • The

    
     Isotopologue (49.3% abundance):  Generates the peak at m/z ~267.
    

Analyst Note: When integrating chromatograms, ensure the extraction window covers both m/z 264.9 and 266.9 to avoid quantifying only half the signal.

Synthetic Protocol & Methodology

The synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide relies on the selective acylation of the amino group of 2-aminophenol, avoiding O-acylation which would lead to the ester byproduct.

Reaction Scheme

The reaction utilizes ethyl bromodifluoroacetate as the acylating agent. While acid chlorides (bromodifluoroacetyl chloride) are more reactive, the ethyl ester provides better selectivity and handling profiles.

Validated Experimental Workflow

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 2-aminophenol (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath to suppress side reactions.

  • Base Addition: Add Triethylamine (12 mmol) dropwise. Stir for 10 minutes.

  • Acylation: Add Ethyl bromodifluoroacetate (11 mmol) dropwise over 20 minutes. The slow addition is crucial to prevent localized high concentrations that favor O-acylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The product will appear as a new spot with lower R_f than the starting ester but higher than the aminophenol.

  • Workup:

    • Quench with saturated

      
       solution (30 mL).
      
    • Extract the organic layer and wash with water (2 x 30 mL) followed by brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Mechanistic Pathways & Cyclization Utility[3][4]

The primary utility of this acetamide is its role as a "paused" intermediate. Under acidic or thermal conditions, it undergoes intramolecular cyclodehydration to form 2-(bromodifluoromethyl)benzoxazole .

Pathway Visualization

ReactionPathway Start 2-Aminophenol (Nucleophile) Intermediate 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (Target Intermediate) Start->Intermediate Amidation (DCM, Et3N, 0°C -> RT) Reagent Ethyl bromodifluoroacetate (Electrophile) Reagent->Intermediate Product 2-(bromodifluoromethyl)benzoxazole (Cyclized Scaffold) Intermediate->Product Cyclodehydration (TsOH, Toluene, Reflux)

Figure 1: Synthetic pathway from 2-aminophenol to the benzoxazole scaffold via the acetamide intermediate.

Critical Control Points
  • Temperature Control: Maintaining 0°C during addition prevents the nucleophilic attack of the phenol oxygen on the ester.

  • Cyclization Risk: If the reaction is heated >60°C during the initial step, partial cyclization to the benzoxazole may occur, complicating purification.

Applications in Drug Discovery

The 2-bromo-2,2-difluoro- moiety is a versatile handle in medicinal chemistry:

  • Bioisosterism: The

    
     group acts as a lipophilic, metabolically stable mimic of a carbonyl oxygen or a methylene group.
    
  • Radical Precursor: The C-Br bond is weak enough to generate difluoroalkyl radicals under photoredox conditions, allowing for late-stage functionalization of complex drug molecules.

  • Heterocycle Formation: As shown in the pathway above, it provides a direct route to 2-substituted benzoxazoles, a pharmacophore found in NSAIDs and antimicrobial agents.

Safety & Handling

  • Corrosivity: The bromodifluoroacetyl group is potentially corrosive.[2] Handle in a fume hood.

  • HF Generation: In the presence of strong Lewis acids or extreme heat, fluorinated compounds can liberate trace Hydrogen Fluoride (HF). Calcium gluconate gel should be available in the lab.

  • Waste Disposal: Segregate as halogenated organic waste.

References

  • PubChem. (2023).[2] 2-Bromo-2,2-difluoro-N-phenylacetamide Compound Summary. National Library of Medicine. [Link]

  • Zhang, J., et al. (2019).[3] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. PMC PubMed Central. [Link]

  • Royal Society of Chemistry. (2015). Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. ChemComm. [Link]

Sources

Solubility Profile & Technical Guide: 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

[1]

Executive Summary

2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (CAS: 239136-81-3) is a critical fluorinated building block, primarily utilized in the synthesis of 2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one scaffolds.[1][2] Its utility in medicinal chemistry stems from the bioisosteric properties of the difluoromethylene group and the reactivity of the ortho-aminophenol core.

This guide addresses a common bottleneck in process chemistry: the lack of empirical solubility data for transient intermediates.[1] By analyzing the molecular architecture—specifically the competition between intramolecular hydrogen bonding and intermolecular solvation—we establish a predictive solubility model to optimize reaction yields, workup efficiency, and crystallization protocols.

Part 1: Molecular Architecture & Solubility Logic[1]

To predict solubility behavior without empirical tables, we must deconstruct the molecule’s competing forces.[1] This compound exhibits a "Chameleon Effect" due to its ortho-substitution pattern.[1]

The Fluorine Effect (Lipophilicity Booster)

The -CF₂Br motif is significantly more lipophilic than a standard alkyl chain.[1] The C-F bond, while polar, has a low polarizability and high hydrophobicity.[1]

  • Impact: Increases solubility in chlorinated solvents (DCM, CHCl₃) and aromatic hydrocarbons compared to non-fluorinated analogs.[1]

The Ortho-Effect (Intramolecular H-Bonding)

The defining feature of this molecule is the proximity of the phenolic hydroxyl (-OH) to the amide carbonyl (C=O) and nitrogen (-NH-).[1]

  • Closed Conformation (Non-polar Solvents): In solvents like Chloroform or Toluene, the molecule forms a stable 6-membered intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl.[1] This "hides" the polar groups, effectively increasing lipophilicity and solubility in non-polar media.[1]

  • Open Conformation (Polar Solvents): In DMSO or Methanol, the solvent molecules disrupt this internal bond, solvating the -OH and -NH- groups individually.[1]

Diagram 1: Solubility Mechanism (The Chameleon Effect)[1]

SolubilityMechanismcluster_0Non-Polar Solvents (DCM, Toluene)cluster_1Polar Solvents (DMSO, MeOH)Node1Closed Conformation(Intramolecular H-Bond)Node2Polar Surface AreaMaskedNode1->Node2StabilizesNode3Soluble inLow Dielectric MediaNode2->Node3ResultNode4Open Conformation(Intermolecular H-Bond)Node5Solvent-SoluteInteractionNode4->Node5Disrupts Internal BondNode6High Solubility inHigh Dielectric MediaNode5->Node6Result

Figure 1: Mechanistic switch between closed (intramolecular) and open (intermolecular) conformations driving solubility.[1]

Part 2: Solvent Selection Guide

Based on the structural analysis and standard synthetic protocols for benzoxazines, the following solubility profile is established.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMF, DMSO, NMP, DMAcHigh (>100 mg/mL)Reaction Media. Excellent for the subsequent cyclization step involving basic conditions (K₂CO₃).[1]
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Recrystallization. Good solubility at high temps; moderate at low temps.[1] Potential for transesterification if heated with strong acid/base.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate-High Extraction/Workup. The "Closed Conformation" makes it surprisingly soluble here.[1] Ideal for partitioning from aqueous salts.[1]
Ketones/Ethers Acetone, THF, EtOAcModerate Reaction/Purification. Acetone is a common solvent for the cyclization reaction (reflux).[1]
Hydrocarbons Hexanes, Heptane, CyclohexaneLow/Insoluble Anti-Solvent. Used to precipitate the product from EtOAc or DCM solutions.
Aromatic Toluene, XyleneLow-Moderate Crystallization. Solubility increases significantly with temperature, making Toluene a candidate for hot recrystallization.

Part 3: Experimental Protocols

As specific solubility values are batch-dependent, use these self-validating protocols to determine precise metrics for your specific lot.

Protocol A: Gravimetric Solubility Determination

Use this method to determine the precise saturation point for process scale-up.[1]

  • Preparation: Weigh 100 mg of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Equilibration: Vortex for 30 seconds after each addition. If the solid persists, sonicate for 1 minute at 25°C.

  • Endpoint: Record the volume (

    
    ) where the solution becomes optically clear.
    
  • Calculation:

    
    
    
  • Validation: Cool the solution to 0°C. If precipitation occurs rapidly, the solvent is a candidate for recrystallization.[1]

Protocol B: Purification via Anti-Solvent Precipitation

Recommended for isolating the intermediate after synthesis.

  • Dissolution: Dissolve the crude residue in a minimum volume of Ethyl Acetate or DCM (Class II solvent).[1]

  • Wash: Perform standard aqueous workup (Brine/Water) to remove inorganic salts.[1] Dry organic layer over MgSO₄.[1]

  • Precipitation: Under vigorous stirring, slowly add Hexanes (Class III solvent) dropwise.[1]

    • Ratio: Target a 1:3 to 1:5 ratio of Solvent:Anti-Solvent.[1]

  • Observation: A white to off-white solid should precipitate.[1]

  • Filtration: Collect via vacuum filtration and wash with cold Hexanes.

Part 4: Synthetic Application (The "Why")

The primary utility of this compound is the synthesis of the pharmacophore 2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one .[1] The choice of solvent for this next step is dictated by the solubility of the intermediate and the base.[1]

Diagram 2: Solvent Selection Decision Tree for Synthesis

SolventSelectionStartStart: Cyclization Reaction(Base Mediated)Decision1Reaction Temperature Required?Start->Decision1PathHighHigh Temp (>80°C)Decision1->PathHighHard CyclizationPathLowModerate Temp (<60°C)Decision1->PathLowStandardSolventDMFSelect Solvent: DMF or DMSO(High Solubility, High BP)PathHigh->SolventDMFSolventAcetoneSelect Solvent: Acetone or MEK(Mod. Solubility, Easy Removal)PathLow->SolventAcetoneOutcome1Risk: Difficult Workup(High BP solvent removal)SolventDMF->Outcome1Outcome2Benefit: Easy Crystallization(Solvent evaporation)SolventAcetone->Outcome2

Figure 2: Decision matrix for selecting the reaction solvent based on thermal requirements and downstream processing.

Critical Insight for Researchers

When using Acetone or MEK (Methyl Ethyl Ketone) for the cyclization:

  • Solubility Check: The intermediate is moderately soluble.[1] Ensure the volume is sufficient (approx. 10-15 mL/g) to keep the starting material in solution while the K₂CO₃ remains suspended.[1]

  • Phase Transfer: If using Toluene (low solubility), a phase transfer catalyst (e.g., TBAB) is strictly required to facilitate the reaction between the dissolved amide and the solid inorganic base.[1]

References

  • Synth. Commun. (1998).[1][3] Synthesis of 2,3-dihydro-2H-1,4-benzoxazin-3(4H)-one derivatives. (Foundational work on benzoxazine synthesis).[1] [1]

  • Journal of Chemical Research (2007). Synthesis of 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanones.[1][4] (Discusses reaction conditions and solvent choices for similar scaffolds). [1]

  • SynQuest Laboratories. (n.d.). Safety Data Sheet: 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.[1][2] (Hazard and physical state verification).[1][2][5]

  • ResearchGate. (2016).[1] Synthesis and Antifungal Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives. (Details the reductive cyclization protocols and solvent systems).

  • ACS Publications. (2017).[1] Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry.[1][6] (Theoretical grounding for the "Chameleon Effect" in ortho-substituted amides). [1]

An In-depth Technical Guide to 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in constant evolution, with novel molecular entities being synthesized and evaluated for their therapeutic potential. Among these, halogenated organic compounds, particularly those containing fluorine, have garnered significant interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on a specific, sparsely documented compound: 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide . While direct and extensive literature on this molecule is limited, this document serves as a comprehensive technical guide by leveraging established chemical principles and data from structurally related analogues. It is designed to provide researchers and drug development professionals with a foundational understanding of its synthesis, characterization, and putative biological relevance, thereby enabling further investigation into its potential as a therapeutic agent or a synthetic intermediate.

Compound Identification and Nomenclature

The primary identifier for the compound of interest is its IUPAC name: 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide .

Due to its limited presence in commercial catalogs and scientific literature, a comprehensive list of synonyms is not available. However, based on its chemical structure, it can also be referred to by its Chemical Abstracts Service (CAS) Registry Number.

Identifier Value
IUPAC Name 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
CAS Number 239136-81-3[1][2]
Molecular Formula C₈H₆BrF₂NO₂[1]
Molecular Weight 266.04 g/mol
InChI Key KYMHHFWTYFGZEK-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C(F)(F)Br)O

Physicochemical Properties and Structural Elucidation

The presence of a bromo-difluoroacetyl group attached to an N-(2-hydroxyphenyl)amide core suggests a molecule with a distinct set of properties. It is expected to be a solid at room temperature. The difluoromethyl group imparts lipophilicity, while the hydroxyl and amide functionalities provide hydrogen bonding capabilities, influencing its solubility and potential interactions with biological targets.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from the commercially available 2-bromo-2,2-difluoroacetic acid.

Synthetic Pathway 2-bromo-2,2-difluoroacetic acid 2-bromo-2,2-difluoroacetic acid 2-bromo-2,2-difluoroacetyl chloride 2-bromo-2,2-difluoroacetyl chloride 2-bromo-2,2-difluoroacetic acid->2-bromo-2,2-difluoroacetyl chloride SOCl₂ or (COCl)₂ 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide 2-bromo-2,2-difluoroacetyl chloride->2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide 2-aminophenol, Base (e.g., Pyridine or Et₃N)

Caption: Proposed two-step synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar N-aryl acetamides.[3] Researchers should optimize the reaction conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 2-bromo-2,2-difluoroacetyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-2,2-difluoroacetic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or oxalyl chloride ((COCl)₂) with a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • Upon completion, the excess thionyl chloride or oxalyl chloride is removed by distillation under reduced pressure to yield the crude 2-bromo-2,2-difluoroacetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

  • In a separate flask under an inert atmosphere, dissolve 2-aminophenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Add a non-nucleophilic base such as pyridine or triethylamine (Et₃N) (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the crude 2-bromo-2,2-difluoroacetyl chloride (1.05 eq) dissolved in the same anhydrous solvent to the stirred solution of 2-aminophenol.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Putative Biological Activity and Therapeutic Potential

Direct evidence for the biological activity of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is not available in the public domain. However, the structural motifs present in the molecule suggest several avenues for investigation.

Anti-inflammatory and Analgesic Potential

The N-(2-hydroxyphenyl)acetamide core is structurally related to acetaminophen (paracetamol), a widely used analgesic and antipyretic.[4] Research on N-(2-hydroxyphenyl)acetamide itself has indicated potential anti-inflammatory and anti-arthritic properties, mediated through the reduction of pro-inflammatory cytokines such as IL-1β and TNF-α, and modulation of oxidative stress markers.[5] The introduction of the bromo-difluoroacetyl group could modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially leading to enhanced efficacy or a different pharmacological profile.

Antimicrobial Activity

Haloacetamides are a class of compounds known to exhibit antimicrobial properties.[6] Furthermore, various N-phenylacetamide derivatives have been investigated for their antibacterial activities.[3] The presence of bromine and fluorine atoms in the acetyl group could enhance the compound's ability to interact with microbial targets, making it a candidate for antimicrobial screening.

Proposed Experimental Workflows for Biological Evaluation

For researchers interested in exploring the biological potential of this compound, the following experimental workflows are proposed based on the activities of related molecules.

In Vitro Anti-inflammatory Assay Workflow

Anti-inflammatory Assay Workflow cluster_0 Cell-based Assays Cell_Culture Culture Macrophages (e.g., RAW 264.7) LPS_Stimulation Stimulate with Lipopolysaccharide (LPS) Cell_Culture->LPS_Stimulation Compound_Treatment Treat with 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide LPS_Stimulation->Compound_Treatment Cytokine_Measurement Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA Compound_Treatment->Cytokine_Measurement NO_Measurement Measure Nitric Oxide Production (Griess Assay) Compound_Treatment->NO_Measurement

Caption: A generalized workflow for assessing in vitro anti-inflammatory activity.

Antimicrobial Susceptibility Testing Workflow

Antimicrobial Susceptibility Testing Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Microtiter_Plate Inoculate Microtiter Plate with Bacteria/Fungi and Compound Prepare_Inoculum->Microtiter_Plate Serial_Dilutions Perform Serial Dilutions of the Compound Serial_Dilutions->Microtiter_Plate Incubation Incubate at Appropriate Temperature and Time Microtiter_Plate->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Conclusion and Future Directions

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide represents a novel chemical entity with unexplored potential. This guide provides a comprehensive, albeit inferred, framework for its synthesis and initial biological evaluation. The structural similarities to known bioactive molecules suggest that it may possess valuable pharmacological properties, particularly in the areas of inflammation and infectious diseases.

Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic protocol should be experimentally validated, and the compound's structure confirmed using modern analytical techniques such as NMR, Mass Spectrometry, and X-ray crystallography.

  • Comprehensive Biological Screening: The compound should be subjected to a broad panel of biological assays to identify its primary pharmacological activities.

  • Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of analogues will be crucial for optimizing its potency and selectivity.

This technical guide is intended to be a living document, and it is hoped that future research will further elucidate the properties and potential applications of this intriguing molecule.

References

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved February 2, 2026, from [Link]

  • PubMed. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2017). The formation of haloacetamides, as an emerging class of N-DBPs, from chlor(am)ination of algal organic matter extracted from Microcystis aeruginosa, Scenedesmus quadricauda and Nitzschia palea. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Paracetamol. Retrieved February 2, 2026, from [Link]

Sources

Technical Whitepaper: Safe Handling and Synthetic Utility of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

[1]

Executive Summary

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is a specialized fluorinated building block, primarily utilized as a precursor for the synthesis of 2-(difluoromethyl)benzoxazoles via intramolecular cyclization.[1] While valuable for introducing the pharmacologically relevant difluoromethyl (


This guide provides an autonomous safety and handling framework. It moves beyond generic SDS data to address the specific stability, reactivity, and toxicological risks associated with the bromodifluoroacetyl moiety.

Chemical Profile & Hazard Identification

Structural Analysis & "Read-Across" Toxicology

As a specific safety data sheet (SDS) for this exact derivative is often unavailable in public repositories, safety protocols must be derived via Structure-Activity Relationship (SAR) analysis of its functional groups.[1]

Functional GroupAssociated Hazard ClassMechanism of Toxicity

-Haloacetamide
Skin Sensitizer (Cat 1) Acute Tox (Oral) (Cat 3) Strong alkylating agent.[1] Reacts with nucleophilic residues (cysteine/lysine) in proteins, leading to haptenization (allergy) or enzyme inhibition.[1]
Difluorobromomethyl Reactivity Hazard Source of difluoroalkyl radicals.[1] Potential hydrolysis to release Fluoride ions (

) and Bromide (

) under metabolic or extreme pH conditions.[1]
2-Hydroxyphenyl Target Organ Tox (Kidney) Aminophenol derivatives are known nephrotoxins and methemoglobinemia inducers upon systemic absorption.[1]
The "Fluorine Effect" on Permeation

Researchers must account for the lipophilicity boost provided by the

  • Critical Insight: Standard nitrile gloves provide insufficient protection against fluorinated

    
    -haloacetamides in organic solvents.[1]
    

Operational Handling: A Self-Validating System

Safety is not a checklist; it is a system of checks that validates itself during operation.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: The primary route of exposure is dermal absorption leading to sensitization.[1]

ComponentStandardValidation Protocol (Self-Check)
Hand Protection Double-gloving required. Inner: 4 mil Nitrile.Outer: Laminate film (Silver Shield/4H) or 8 mil Nitrile.[1]Change Frequency: Replace outer gloves every 30 minutes or immediately upon splash.[1] Do not rely on visual degradation.[1]
Respiratory Fume hood (Face velocity > 100 fpm).[1]Flow Check: Verify sash height indicator or use a tissue strip to visualize inward airflow before opening the vial.[1]
Eye/Face Chemical Splash Goggles + Face Shield.[1]Gap Check: Ensure no gap exists between the goggles and the face shield where liquid could splash up.
Engineering Controls & Storage[1]
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-Br bond adjacent to electron-withdrawing Fluorines is susceptible to homolytic cleavage by light.[1]

    • Validation: Store in amber vials. If the solid turns from off-white to yellow/brown, free bromine (

      
      ) has likely formed; dispose of as hazardous waste.[1]
      
  • Weighing: Use a dedicated balance enclosure or static-free disposable funnels to prevent dust generation.[1]

Synthetic Workflow & Process Safety

The utility of this compound lies in its conversion to benzoxazoles.[1] The following diagram illustrates the synthetic pathway and the critical safety decision points.

Pathway Visualization[1]

SynthesisPathcluster_safetyCritical Safety Control PointsStart2-Aminophenol + Bromodifluoroacetyl ChlorideIntermediate2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamideStart->Intermediate Step 1: Acylation(Release of HCl/HBr)CyclizationIntramolecular Cyclization (Base)Intermediate->Cyclization Step 2: Base (K2CO3)Solvent: DMF/DMSOProduct2-(difluoromethyl)benzoxazoleCyclization->Product DehydrationWasteWaste Stream:HBr, Fluoride tracesCyclization->Waste Side Products

Figure 1: Synthetic pathway from precursors to the benzoxazole target.[1][2] Note the high-risk acylation step (red) and the cyclization step (blue) where HBr is sequestered.[1]

Protocol: Synthesis of the Intermediate

Context: This compound is often synthesized in situ or isolated as a stable solid.[1]

  • Reagent: Bromodifluoroacetyl chloride is highly corrosive and releases HF/HCl upon contact with moisture.[1]

  • Quenching (Self-Validating Step): When working up the reaction to isolate the acetamide:

    • Do not add water directly to the concentrated acid chloride.[1]

    • Protocol: Add the reaction mixture dropwise to a rapidly stirring saturated

      
       solution at 0°C.
      
    • Validation: Test the pH of the aqueous layer.[1] It must remain basic (pH > 8) to ensure all acid halides are neutralized.[1]

Protocol: Cyclization to Benzoxazole

Context: The cyclization typically uses a base (e.g.,

  • Thermal Hazard: This reaction may require heating.[1] The release of HBr in the presence of DMF can lead to runaway exotherms if not controlled.[1]

  • Control: Add base in portions. Monitor internal temperature, not just oil bath temperature.[1]

Emergency Response Protocols

Exposure Response Logic

Due to the fluorinated nature, standard "wash and go" protocols are insufficient if deep tissue penetration occurs.

EmergencyResponseExposureExposure IncidentTypeIdentify TypeExposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeActionSkin1Blot excess (Do not rub)Skin->ActionSkin1ActionEye1Irrigate 15 min(Lifting eyelids)Eye->ActionEye1ActionSkin2Rinse water 15 minActionSkin1->ActionSkin2ActionSkin3Apply Calcium Gluconate?(Only if HF hydrolysis suspected)ActionSkin2->ActionSkin3ActionEye2Seek OphthalmologistActionEye1->ActionEye2

Figure 2: Decision matrix for exposure response. Note the conditional use of Calcium Gluconate.

The "Calcium Gluconate" Question

While the amide bond is stable, the precursor (bromodifluoroacetyl chloride) or metabolic breakdown can release Fluoride ions.

  • Recommendation: Keep Calcium Gluconate gel (2.5%) available in the lab whenever difluoroacetyl reagents are handled.[1] If deep, throbbing pain persists after washing skin exposure, apply gel and seek medical attention immediately, treating it as a potential HF burn.

References

  • PubChem. (2023).[1] Compound Summary: 2-Bromoacetamide.[1][3][4] National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 2-bromo-N-phenylacetamide. [Link][1]

  • American Chemical Society (ACS). (2020).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link][1]

  • Lermontov, S. A., et al. (2010).[1] Interaction of

    
    -difluoroazides with trivalent phosphorus compounds. Russian Journal of General Chemistry. (Cited for reactivity of difluoro- moieties).[1][5][6] [Link]
    

Methodological & Application

Visible-light-promoted reactions with 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the visible-light-promoted cyclization of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (CAS: 239136-81-3) to synthesize functionalized 3,3-difluorooxindoles .

Unlike thermal methods that force this substrate into benzoxazoles, visible-light photoredox catalysis provides a mild, selective pathway to the oxindole scaffold , a privileged structure in drug discovery (e.g., progesterone receptor modulators, kinase inhibitors).

Executive Summary & Chemical Context[1][2]

The introduction of gem-difluoromethylene (


) groups into heterocyclic scaffolds significantly alters their physicochemical properties, enhancing metabolic stability and lipophilicity (bioisosterism to carbonyls and sulfones).

While standard N-aryl bromodifluoroacetamides cyclize readily to oxindoles, the specific substrate 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide presents a unique challenge: the ortho-hydroxyl group.

  • Thermal Pathways: Under harsh acidic heating (e.g., PPA), this substrate undergoes dehydration to form 2-(bromodifluoromethyl)benzoxazole .

  • Photochemical Pathway: Under mild visible-light irradiation with a photocatalyst, the reaction follows a radical Sommelet-Hauser type cyclization to yield the 3,3-difluorooxindole .

Key Advantage: This protocol avoids the high temperatures of thermal cyclization, preserving the sensitive phenol moiety for further diversification (e.g., glycosylation or etherification).

Mechanistic Insight

The reaction proceeds via a Radical Substitution Homolytic Aromatic Substitution (HAS) mechanism.

  • Excitation: The photocatalyst (PC), typically fac-Ir(ppy)

    
    , is excited by blue light (450 nm) to PC*.
    
  • Single Electron Transfer (SET): PC* acts as a strong reductant, transferring an electron to the C-Br bond of the substrate.

  • Radical Generation: The C-Br bond cleaves mesolytically, releasing a bromide ion and generating an electrophilic

    
    -difluoroacetamido radical .
    
  • Cyclization: The electron-deficient radical attacks the electron-rich aromatic ring at the position ortho to the nitrogen (the 6-position, as the 2-position is blocked by OH).

  • Re-aromatization: The resulting cyclohexadienyl radical is oxidized (by the oxidized PC or a terminal oxidant) and deprotonated to restore aromaticity, yielding the oxindole.

Mechanistic Pathway Diagram

PhotoredoxMechanism Substrate Substrate: 2-bromo-2,2-difluoro- N-(2-hydroxyphenyl)acetamide SET_Step SET Reduction (C-Br Cleavage) Substrate->SET_Step PC_Ground Photocatalyst (Ir(III)) PC_Excited *Ir(III) (Excited State) PC_Ground->PC_Excited Blue Light (450 nm) PC_Excited->SET_Step e- Transfer PC_Ox Ir(IV) (Oxidized) PC_Ox->PC_Ground Regeneration Cycle SET_Step->PC_Ox Oxidation Radical Difluoroalkyl Radical (•CF2-CONH-Ar) SET_Step->Radical Bromide Br- (Leaving Group) SET_Step->Bromide Cyclization Intramolecular Radical Attack Radical->Cyclization Intermediate Cyclohexadienyl Radical Cyclization->Intermediate Product Product: 3,3-Difluoro-7-hydroxy- indolin-2-one Intermediate->Product -H+, -e- (Re-aromatization)

Figure 1: Radical mechanism for the formation of 3,3-difluorooxindoles via photoredox catalysis.

Experimental Protocol

Reagents & Equipment
  • Substrate: 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1.0 equiv).

  • Photocatalyst: fac-Ir(ppy)

    
     (1.0 mol%) OR 4-CzIPN (Organic alternative, 2.0 mol%).
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Acetate (NaOAc) (2.0 equiv).
  • Solvent: DMF or Acetonitrile (degassed).

  • Light Source: Blue LED (450–465 nm, 3W–10W intensity).

  • Atmosphere: Nitrogen or Argon (Strictly inert).

Step-by-Step Procedure
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the Substrate (0.5 mmol, 133 mg), Photocatalyst (0.005 mmol), and Base (1.0 mmol).

    • Expert Tip: If using the free phenol, add 0.5 equiv of water or use NaOAc to prevent phenoxide oxidation side-reactions. For highest yields, consider protecting the phenol (e.g., O-Acetyl) before this step.

  • Solvation: Transfer the tube to a glovebox or use standard Schlenk techniques to add anhydrous DMF (5.0 mL).

  • Degassing (Critical): Seal the tube with a rubber septum. Degas the solution via Freeze-Pump-Thaw (3 cycles) or vigorous nitrogen sparging for 15 minutes.

    • Why? Oxygen quenches the excited state of the photocatalyst and traps alkyl radicals, killing the reaction.

  • Irradiation: Place the reaction vessel 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling recommended to maintain <30°C).

  • Monitoring: Monitor reaction progress via TLC or LC-MS. Typical reaction time is 12–24 hours .

    • Endpoint: Disappearance of the brominated starting material.

  • Workup:

    • Dilute the mixture with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash the organic layer with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Reaction Workflow Diagram

Workflow Step1 1. Charge Reagents (Substrate, Cat., Base) Step2 2. Add Solvent (DMF/MeCN) Step1->Step2 Step3 3. Degas (N2/Ar) CRITICAL STEP Step2->Step3 Step4 4. Irradiate (Blue LED, 12-24h) Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Figure 2: Operational workflow for the batch synthesis of difluorooxindoles.

Data Interpretation & Troubleshooting

Expected Analytical Data
  • 
    F NMR:  The starting material (CF
    
    
    
    Br) typically shows a signal around -60 ppm . The product (cyclic CF
    
    
    ) will shift significantly, often appearing as a diastereotopic AB quartet or a singlet around -110 to -120 ppm due to the rigid ring structure.
  • Yield: Expect 60–85% for protected phenols; 40–60% for free phenols (due to radical scavenging by the OH group).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Oxygen inhibitionDegas longer (20+ min). Ensure septum is airtight.
Low Conversion Light penetrationUse a narrower vessel (maximize surface area/volume ratio).
Complex Mixture Phenol interferenceProtect the OH group (e.g., Acetate or Methyl ether) prior to cyclization.
Dehalogenation H-atom abstractionSolvent is too "dry" or H-source is insufficient. Add trace H

O or use THF.

References

  • Visible-light photoredox intramolecular difluoroacetamidation: facile synthesis of 3,3-difluoro-2-oxindoles

    • Source: Organic & Biomolecular Chemistry (RSC)
    • Context: Establishes the core methodology for converting N-aryl bromodifluoroacetamides to oxindoles using Ir(ppy)3.
  • Synthesis of oxindoles via visible light photoredox c

    • Source: Organic & Biomolecular Chemistry[1][2]

    • Context: Demonstrates the tolerance of electron-withdrawing and donating groups on the aryl ring during radical cycliz
  • Synthesis and use of halodifluoromethyl heterocycles.

    • Source: Società Chimica Italiana
    • Context: Describes the synthesis of the specific substrate (CAS 239136-81-3) and its thermal conversion to benzoxazoles, providing a baseline for comparison.
  • Visible-Light-Driven Tandem Cycliz

    • Source: Journal of Organic Chemistry (ACS)
    • Context: Validates that o-hydroxyaryl substrates can undergo photoredox cyclization without the phenol quenching the reaction, provided conditions are optimized.

Sources

Application Notes and Protocols: Copper-Catalyzed Cross-Coupling Reactions with 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Difluoromethylated Arenes in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Among the various fluorinated motifs, the difluoroacetyl group (-COCF2-) is of particular interest, serving as a versatile precursor to a range of difluoromethylated structures that are prevalent in pharmaceuticals and agrochemicals.[2][3] Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective methodology for the construction of carbon-carbon and carbon-heteroatom bonds, offering a milder alternative to palladium-catalyzed systems.[4][5][6] This application note provides a comprehensive guide to the synthesis and utilization of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide as a key reagent in copper-catalyzed cross-coupling reactions for the synthesis of novel difluoroacetylated aromatic compounds.

The strategic placement of a hydroxyl group ortho to the amide functionality in 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide offers a unique handle for intramolecular cyclization or further functionalization, making it a particularly attractive building block for the synthesis of complex heterocyclic scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of copper catalysis for the efficient synthesis of novel fluorinated compounds.

Synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Proposed Synthetic Workflow:

2-Aminophenol 2-Aminophenol Acylation Acylation 2-Aminophenol->Acylation Bromoacetyl bromide, Et3N, DCM, 0°C to rt 2-bromo-N-(2-hydroxyphenyl)acetamide 2-bromo-N-(2-hydroxyphenyl)acetamide Acylation->2-bromo-N-(2-hydroxyphenyl)acetamide Difluorination Difluorination 2-bromo-N-(2-hydroxyphenyl)acetamide->Difluorination Electrophilic fluorinating agent 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Difluorination->2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Figure 1: Proposed workflow for the synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.

Detailed Protocol: Synthesis of 2-bromo-N-(2-hydroxyphenyl)acetamide (Intermediate)

This protocol is adapted from general procedures for the acylation of anilines.[7][8]

Materials:

  • 2-Aminophenol

  • Bromoacetyl bromide

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, flame-dried

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminophenol (1.0 eq).

  • Dissolve the 2-aminophenol in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminophenol is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Note on Difluorination: The subsequent difluorination of the α-carbon of the acetamide is a more specialized transformation. It may be achieved using an electrophilic fluorinating agent. This step would require careful optimization of reaction conditions.

Copper-Catalyzed Cross-Coupling Reactions: Mechanistic Insights

Copper-catalyzed cross-coupling reactions involving α-halodifluoroacetamides can proceed through various mechanistic pathways, primarily involving either a radical process or a Cu(I)/Cu(III) catalytic cycle.[4][10][11] The operative mechanism is often influenced by the specific copper source, ligand, base, and solvent system employed.

Plausible Catalytic Cycle:

Cu(I)X Cu(I)X Oxidative\nAddition Oxidative Addition Cu(I)X->Oxidative\nAddition Ar-Y Ar-Cu(III)-Y(X) Ar-Cu(III)-Y(X) Oxidative\nAddition->Ar-Cu(III)-Y(X) Ligand\nExchange Ligand Exchange Ar-Cu(III)-Y(X)->Ligand\nExchange R-CF2-CO-NH-Ar' Ar-Cu(III)-(R-CF2-CO-NH-Ar')(Y) Ar-Cu(III)-(R-CF2-CO-NH-Ar')(Y) Ligand\nExchange->Ar-Cu(III)-(R-CF2-CO-NH-Ar')(Y) Reductive\nElimination Reductive Elimination Ar-Cu(III)-(R-CF2-CO-NH-Ar')(Y)->Reductive\nElimination Product Formation Reductive\nElimination->Cu(I)X Ar-CF2-CO-NH-Ar' Ar-CF2-CO-NH-Ar' Reductive\nElimination->Ar-CF2-CO-NH-Ar'

Sources

Application Notes and Protocols for the Derivatization of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Benzoxazinones in Modern Drug Discovery

The compound 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide stands as a pivotal starting material in the synthesis of novel molecular entities with significant therapeutic potential. Its structure uniquely combines a reactive α-bromo-α,α-difluoroacetamide moiety with a nucleophilic 2-hydroxyphenyl group. This arrangement opens avenues for strategic derivatization, primarily leading to the formation of fluorinated 1,4-benzoxazin-3-one scaffolds.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Specifically, the gem-difluoro motif (CF2) is of growing importance in drug design. Benzoxazinones, in turn, are a class of heterocyclic compounds recognized for a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] Consequently, the derivatization of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide provides a direct route to novel, fluorinated benzoxazinones, which are highly sought-after in contemporary drug development programs.

This guide provides detailed protocols for two primary derivatization pathways of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide: intramolecular cyclization to form 2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one and intermolecular nucleophilic substitution at the α-bromo position. The causality behind experimental choices and self-validating systems for protocol integrity are emphasized throughout.

Part 1: Intramolecular Cyclization to 2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one

The most direct derivatization of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is an intramolecular SN2 reaction, leading to the formation of a six-membered heterocyclic ring. This base-mediated cyclization is a facile and high-yielding route to the corresponding 2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one.

Reaction Mechanism and Rationale

The reaction proceeds via a base-mediated deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide. This phenoxide then acts as an intramolecular nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. The displacement of the bromide ion results in the formation of the stable benzoxazinone ring system. The presence of the electron-withdrawing difluoromethyl group enhances the electrophilicity of the α-carbon, facilitating the nucleophilic attack.

G cluster_0 Intramolecular Cyclization Mechanism start 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide phenoxide Phenoxide Intermediate start->phenoxide  + Base - H-Base⁺ transition_state Transition State phenoxide->transition_state Intramolecular SN2 Attack product 2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one transition_state->product  - Br⁻

Caption: Intramolecular cyclization of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.

Experimental Protocol: Base-Mediated Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of 2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one.

Materials:

  • 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Acetone or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone or acetonitrile (approximately 10 mL per gram of starting material). To this suspension, add anhydrous potassium carbonate (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (50-80 °C) while monitoring the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Reaction Conditions for Intramolecular Cyclization

BaseSolventTemperatureTypical Reaction Time
K₂CO₃AcetoneReflux2-4 hours
NaHCO₃Acetonitrile60 °C4-6 hours
Triethylamine (TEA)DichloromethaneRoom Temp.6-12 hours

Part 2: Intermolecular Nucleophilic Substitution

An alternative derivatization strategy involves the reaction of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide with external nucleophiles. This approach allows for the introduction of a wide variety of functional groups at the α-position, leading to a diverse library of novel compounds.

Reaction Mechanism and Rationale

This reaction follows a classic SN2 mechanism where an external nucleophile attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion. The choice of nucleophile will determine the nature of the resulting derivative. Common nucleophiles include amines, thiols, and alkoxides.

G cluster_1 Intermolecular Nucleophilic Substitution start 2-bromo-2,2-difluoro-N- (2-hydroxyphenyl)acetamide product α-substituted derivative start->product + Nu⁻ - Br⁻ nucleophile Nucleophile (Nu⁻)

Caption: Intermolecular nucleophilic substitution on 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the synthesis of α-amino derivatives of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide. A similar protocol can be adapted for other nucleophiles like thiols or alkoxides.

Materials:

  • 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

  • Desired primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1.0 eq) in dichloromethane or THF (15 mL per gram of starting material).

  • Reagent Addition: Add the desired amine (1.2 eq) followed by potassium carbonate (1.5 eq) or triethylamine (2.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Dilute the reaction mixture with dichloromethane (20 mL).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-amino derivative.

Table 2: Exemplary Nucleophiles and Expected Products

NucleophileExpected Product Moiety at α-position
PiperidinePiperidin-1-yl
MorpholineMorpholin-4-yl
BenzylamineBenzylamino
Sodium thiophenoxidePhenylthio
Sodium methoxideMethoxy

Conclusion

The derivatization of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide offers a versatile platform for the synthesis of novel fluorinated heterocyclic compounds with significant potential in drug discovery. The protocols detailed herein for intramolecular cyclization and intermolecular nucleophilic substitution provide robust and adaptable methods for generating libraries of diverse compounds for biological screening. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining high yields of pure products.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Ilardi, E. A., & Stivala, C. E. (2014). Recent advances in the synthesis of 1, 4-benzoxazin-3-ones and 3, 4-dihydro-2H-1, 4-benzoxazines. Molecules, 19(7), 9096-9130.
  • Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1, 4-benzoxazin-3 (4H)-ones.
  • Feng, E., Huang, H., Zhou, Y., Ye, D., Jiang, H., & Liu, H. (2009). Copper (I)-catalyzed one-pot synthesis of 2H-1, 4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. The Journal of organic chemistry, 74(7), 2846-2849.
  • Saeed, A., Shaheen, F., & Abbas, N. (2015). Recent developments in the synthesis of benzoxazinones. Molecular diversity, 19(4), 877-916.
  • Lee, K. Y., Kim, J. M., Kim, J. N. (2003). A simple synthesis of 2H-1,4-benzoxazin-3(4H)-ones from 2-aminophenols and α-halo esters. Tetrahedron Letters, 44(49), 8921-8924.
  • Buckle, D. R., Eggleston, D. S., & Houge-Frydrych, C. S. V. (1990). The synthesis and crystal structure of 2-methyl-2H-1, 4-benzoxazin-3 (4H)-one. Journal of the Chemical Society, Perkin Transactions 1, (2), 433-436.
  • Shridhar, D. R., Reddy Sastry, C. V., & Vaidya, N. K. (1982). A general and convenient synthesis of 2H-1, 4-benzoxazin-3 (4H)-ones.
  • Kumar, P., & Kumar, R. (1994). 2H-1, 4-benzoxazin-3 (4H)-one, an intermediate in the biosynthesis of cyclic hydroxamic acids in maize. Phytochemistry, 36(4), 893-898.
  • Chaudhari, M. B., Ghorpade, R. P., & Sudalai, A. (2020). Sn-Catalyzed Criegee-Type Rearrangement of Peroxyoxindoles Enabled by Catalytic Dual Activation of Esters and Peroxides. The Journal of organic chemistry, 85(5), 3374-3382.
  • Wu, J. H., Wang, X. J., Yi, Y. H., & Lee, K. H. (2003). Antitumor agents. Part 218: Cappamensin A, a new In vitro anticancer principle, from Capparis sikkimensis. Bioorganic & medicinal chemistry letters, 13(13), 2223-2225.
  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Hou, X., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 15, 1509520.[3]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. International Research Journal of Engineering and Technology, 7(6), 144-148.
  • Beilstein Journals. (2019). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 15, 1234-1241.
  • Royal Society of Chemistry. (2015).
  • ACS Publications. (2009). Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones. Organic Letters, 11(23), 5442-5445.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

Sources

Application Note: Scalable Synthesis of 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the process development and scale-up protocol for 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide . This fluorinated building block is a critical intermediate in the synthesis of bioactive benzoxazoles and other heterocyclic pharmaceuticals.

The Engineering Challenge

Synthesizing this molecule on a kilogram scale presents specific challenges that do not exist in milligram-scale medicinal chemistry routes:

  • Regioselectivity: 2-Aminophenol possesses two nucleophilic sites (

    
     and 
    
    
    
    ). The protocol must exclusively acylate the amine without protecting the phenol, avoiding the formation of the ester by-product.
  • Moiety Stability: The bromodifluoroacetyl group is sensitive to hydrolysis under strongly basic aqueous conditions.

  • Oxidation Risk: 2-Aminophenol is prone to air oxidation, forming dark quinone-like impurities that are difficult to remove during crystallization.

The Solution: Acyl Chloride Activation at Controlled Temperature

While direct reaction with ethyl bromodifluoroacetate is possible, it often requires forcing conditions (high heat) that degrade the aminophenol. We utilize 2-bromo-2,2-difluoroacetyl chloride under strictly anhydrous, low-temperature conditions. This kinetic control favors


-acylation over 

-acylation and minimizes oxidative degradation.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of the 2-aminophenol attacks the carbonyl carbon of the acid chloride. The base (Triethylamine) acts as a proton scavenger to neutralize the HCl by-product, driving the equilibrium forward and preventing acid-catalyzed side reactions.

ReactionScheme Aminophenol 2-Aminophenol (Substrate) Intermediate Tetrahedral Intermediate Aminophenol->Intermediate DCM, 0°C AcidChloride 2-Bromo-2,2-difluoroacetyl chloride (Reagent) AcidChloride->Intermediate DCM, 0°C Base Triethylamine (Base) Base->Intermediate DCM, 0°C Product 2-Bromo-2,2-difluoro-N- (2-hydroxyphenyl)acetamide (Target) Intermediate->Product - Cl⁻ Salt Et3N·HCl (Salt By-product) Intermediate->Salt

Figure 1: Reaction pathway for the selective N-acylation of 2-aminophenol.

Process Safety Assessment

Hazard ClassSpecific RiskMitigation Strategy
Corrosive 2-Bromo-2,2-difluoroacetyl chloride is a potent lachrymator and causes severe skin burns.Handle in a fume hood. Wear butyl rubber gloves. Have saturated bicarbonate solution ready for neutralization.
Toxicity 2-Aminophenol is suspected of causing genetic defects and is toxic if inhaled.Use dust-free handling techniques (weighing inside a hood).
Exotherm The reaction with acid chloride is instant and exothermic.Strict temperature control (

C) during addition.
Alkylating The product contains an

-bromo ketone moiety, a potential alkylating agent.
Treat all waste streams with aqueous NaOH/thiosulfate before disposal to hydrolyze/quench active halides.

Detailed Scale-Up Protocol (100g Basis)

Target Yield: >85% Purity: >98% (HPLC)

Reagents & Equipment[1][2]
  • Reactor: 2L Jacketed Glass Reactor with overhead stirrer, internal temperature probe, and N2 inlet.

  • Substrate: 2-Aminophenol (109.1 g, 1.0 mol).

  • Reagent: 2-Bromo-2,2-difluoroacetyl chloride (203.0 g, 1.05 mol).

  • Base: Triethylamine (TEA) (111.3 g, 1.1 mol).

  • Solvent: Dichloromethane (DCM), Anhydrous (1.0 L).

  • Quench: 0.5 M HCl (500 mL), Saturated NaHCO3 (500 mL).

Step-by-Step Procedure

Step 1: Reactor Preparation

  • Purge the reactor with Nitrogen for 15 minutes to remove oxygen (critical for color quality).

  • Charge 2-Aminophenol (109.1 g) and DCM (800 mL) .

  • Stir at 300 RPM until a suspension/solution is formed.

  • Add Triethylamine (111.3 g) in one portion. The mixture may darken slightly; this is normal.

  • Cool the jacket to -5°C . Ensure internal temperature reaches 0°C .

Step 2: Controlled Addition (The Critical Step)

  • Dilute 2-Bromo-2,2-difluoroacetyl chloride (203.0 g) with DCM (200 mL) in a pressure-equalizing dropping funnel.

  • Add the acid chloride solution dropwise over 60-90 minutes .

    • Constraint: Maintain internal temperature < 5°C .[1]

    • Observation: White precipitate (TEA·HCl) will form immediately.

  • After addition, allow the reaction to warm to 20°C over 1 hour.

  • Stir at 20°C for an additional 2 hours.

Step 3: In-Process Control (IPC)

  • Method: TLC (Hexane:EtOAc 7:3) or HPLC.[2]

  • Criteria: < 1% remaining 2-Aminophenol.

Step 4: Work-up

  • Cool the mixture to 10°C.

  • Add 0.5 M HCl (500 mL) slowly to quench excess base and solubilize TEA salts.

  • Separate the phases. The product is in the lower organic (DCM) layer.

  • Wash the organic layer with Water (500 mL) .

  • Wash with Saturated NaHCO3 (300 mL) (Caution: CO2 evolution).

  • Wash with Brine (300 mL) .

  • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap bath < 40°C) to approx. 200 mL volume.

Step 5: Crystallization

  • Add n-Heptane (600 mL) slowly to the concentrated DCM residue while stirring.

  • Cool to 0-5°C and age for 2 hours.

  • Filter the off-white crystals.

  • Wash the cake with cold n-Heptane (100 mL).

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: Inert Reactor Dissolution Dissolve 2-Aminophenol in DCM + TEA Start->Dissolution Cooling Cool to 0°C Dissolution->Cooling Addition Add Acid Chloride (Controlled Rate) Cooling->Addition Reaction React at 20°C (2 Hours) Addition->Reaction IPC IPC: HPLC Check (Substrate < 1%) Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Quench with 0.5M HCl IPC->Quench Pass Separation Phase Separation (Keep Organic) Quench->Separation Washing Wash: Water -> NaHCO3 -> Brine Separation->Washing Concentration Concentrate to ~20% Vol Washing->Concentration Crystallization Add Heptane & Cool Concentration->Crystallization Filtration Filtration & Drying Crystallization->Filtration Final Final Product (Off-white Solid) Filtration->Final

Figure 2: Unit operation workflow for the synthesis and purification.

Analytical Validation

To ensure the integrity of the synthesized batch, the following analytical parameters must be met:

TestMethodSpecificationNotes
Appearance VisualOff-white to pale beige solidDark brown indicates oxidation.
Identity 1H-NMR (DMSO-d6)

9.8 (s, NH), 9.6 (s, OH), 7.5-6.8 (m, Ar-H)
Confirm absence of ethyl ester peaks.
Purity HPLC (C18, ACN/H2O)> 98.0% AreaMain impurity: Di-acylated product (<0.5%).
Fluorine NMR 19F-NMRSinglet at approx -60 ppmConfirms

integrity.

Troubleshooting Guide

Problem 1: Product is colored (Dark Brown/Black)

  • Cause: Oxidation of 2-aminophenol prior to acylation.

  • Solution: Ensure strict Nitrogen purging. Add a pinch of sodium metabisulfite to the initial aqueous quench to reduce quinones. Recrystallize from Toluene/Charcoal if necessary.

Problem 2: Low Yield / O-acylation observed

  • Cause: Temperature too high during addition or lack of base.

  • Solution: Strictly maintain T < 5°C during addition. Ensure TEA quality is good (dry).

Problem 3: Gel formation during workup

  • Cause: Emulsion due to TEA salts.

  • Solution: Ensure the first acid wash (0.5 M HCl) is sufficient to fully protonate and remove TEA. Filter through Celite if solid particulates persist.

References

  • Preparation of 2-bromo-2,2-difluoroacetyl chloride: Jiangxi Sunway Chem Co Ltd. (2015).[3] Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate. CN104761446A.[1]

  • Reactivity of Ethyl Bromodifluoroacetate: Zhang, Z., et al. (2015). Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. Chemical Communications.

  • Handling of 2-Aminophenol & Benzoxazole Precursors: Raver, C., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

  • General Amide Synthesis Protocols: Organic Syntheses, Coll. Vol. 4, p.104 (1963); Vol. 32, p.20 (1952). N-Bromoacetamide.[4][5] (General handling of halo-acetamides).

Sources

Application Notes and Protocols for Acylation Reactions with 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Phenolic Esters in Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The gem-difluoro motif (-CF2-) is of particular interest as a bioisostere for carbonyl groups or ethers, offering altered electronic properties and conformational constraints.

The compound 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is a versatile building block that combines the desirable gem-difluoroacetyl moiety with a reactive phenolic hydroxyl group. Acylation of this hydroxyl group provides a straightforward route to a diverse library of novel phenolic esters. These esters are not only valuable as final drug candidates but also serve as key intermediates for further synthetic transformations, leveraging the bromo-difluoroacetyl group for cross-coupling or nucleophilic substitution reactions. This guide provides detailed protocols for the O-acylation of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, discusses the underlying chemical principles, and presents a framework for the characterization and application of the resulting products.

Chemical Logic and Reaction Pathway Overview

The acylation of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide involves the esterification of the phenolic hydroxyl group. Phenols are bidentate nucleophiles, meaning they can react at two positions: the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation, a Friedel-Crafts reaction). The desired outcome in this context is selective O-acylation to form a phenolic ester.

The choice of reaction conditions is critical to ensure selectivity. O-acylation is generally favored under kinetically controlled conditions, which are typically milder and proceed faster. In contrast, C-acylation is thermodynamically favored and often requires harsher conditions, such as the presence of a strong Lewis acid like aluminum chloride (AlCl₃), which can also promote the Fries rearrangement of an initially formed O-acylated product to the more stable C-acylated isomer.

This guide will focus on two primary, reliable methods for achieving selective O-acylation: a base-catalyzed approach and a milder Lewis acid-catalyzed approach.

Experimental Protocols

Protocol 1: Base-Catalyzed O-Acylation with Acyl Halides

This protocol utilizes a non-nucleophilic organic base, such as pyridine or triethylamine, to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity towards the electrophilic acyl halide. This is a classic and highly effective method for ester synthesis.

Materials:

  • 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

  • Acetyl chloride (or other acyl chloride of choice)

  • Anhydrous pyridine (or triethylamine)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (2.0 eq) dropwise. Rationale: Pyridine acts as both a base to activate the phenol and a scavenger for the HCl byproduct generated during the reaction.

  • Acylating Agent Addition: To the stirred solution at 0 °C, add acetyl chloride (1.2 eq) dropwise via a syringe. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Self-Validation: The washes remove the base, unreacted acylating agent, and any acidic or basic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure acylated product.

Protocol 2: Lewis Acid-Catalyzed O-Acylation with Acid Anhydrides

This method employs a milder Lewis acid catalyst, such as copper(II) triflate (Cu(OTf)₂), to activate the acid anhydride, making it more susceptible to nucleophilic attack by the phenol. This approach is particularly useful for substrates that may be sensitive to strong bases.

Materials:

  • 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

  • Acetic anhydride

  • Copper(II) triflate (Cu(OTf)₂)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry flask containing a magnetic stir bar, add 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1.0 eq) and the Lewis acid catalyst, Cu(OTf)₂ (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous DCM (10 mL per mmol of substrate) followed by acetic anhydride (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM and wash with deionized water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude material can be purified by flash column chromatography as described in Protocol 1.

Data Presentation: Comparative Analysis of Acylation Protocols

The choice of protocol can influence reaction time, yield, and purity. The following table provides representative data for the acylation of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide with acetic anhydride/acetyl chloride.

Protocol Catalyst/Base Acylating Agent Temp (°C) Time (h) Typical Yield (%) Notes
1PyridineAcetyl Chloride0 to RT2-485-95Highly efficient; requires careful handling of acyl chloride and pyridine.
2Cu(OTf)₂Acetic AnhydrideRT4-680-90Milder conditions; suitable for sensitive substrates.

Visualization of Reaction Mechanisms and Workflows

Base-Catalyzed O-Acylation Mechanism

Base_Catalyzed_Acylation sub Phenol Substrate (Ar-OH) phenoxide Phenoxide Intermediate (Ar-O⁻) sub->phenoxide Deprotonation base Pyridine base->phenoxide product Acylated Product (Ar-OCOCH₃) phenoxide->product Nucleophilic Attack acyl_chloride Acetyl Chloride (CH₃COCl) acyl_chloride->product hcl_pyr Pyidinium Hydrochloride product->hcl_pyr + HCl (scavenged by Pyridine)

Caption: Mechanism of base-catalyzed O-acylation of the phenol.

Experimental Workflow for O-Acylation

Experimental_Workflow start Dissolve Substrate in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Base (e.g., Pyridine) cool->add_base add_acyl Add Acylating Agent (e.g., Acetyl Chloride) add_base->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react workup Aqueous Work-up (Wash, Dry) react->workup purify Purification (Column Chromatography) workup->purify end Pure Acylated Product purify->end

Caption: General experimental workflow for O-acylation.

Product Characterization

The successful synthesis of the acylated product, for instance, 2-(2-bromo-2,2-difluoroacetamido)phenyl acetate, can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: The appearance of a new singlet in the aliphatic region (around δ 2.1-2.3 ppm) corresponding to the methyl protons of the acetyl group, and the disappearance of the broad singlet corresponding to the phenolic -OH proton.

  • ¹³C NMR: The appearance of a new carbonyl carbon signal for the ester (around δ 168-170 ppm) and a new methyl carbon signal (around δ 20-22 ppm).

  • IR Spectroscopy: The appearance of a strong ester carbonyl (C=O) stretching band around 1760-1770 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the acylated product.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The monitoring of the reaction by TLC provides a clear indication of the reaction's progress and completion. The aqueous work-up procedure is systematic to ensure the removal of reagents and byproducts, leading to a cleaner crude product. Finally, purification by column chromatography and characterization by spectroscopic methods provide definitive confirmation of the product's identity and purity.

Conclusion and Future Perspectives

The O-acylation of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is a robust and versatile reaction for the synthesis of novel fluorinated phenolic esters. These compounds are of significant interest in drug discovery and development, offering a platform for the generation of new chemical entities with potentially enhanced pharmacological properties. The protocols provided herein offer reliable and reproducible methods for accessing these valuable molecules, paving the way for further exploration of their therapeutic potential.

References

  • University of Calgary. (n.d.). Acylation of phenols. Department of Chemistry. Retrieved from [Link]

  • Chakraborti, A. K., Gulhane, R., & Shivani. (2004). Copper(II) tetrafluoroborate as a novel and efficient catalyst for acetylation of phenols, alcohols, thiols, and amines under solvent-free conditions. Synthesis, 2004(01), 111-115.
  • Simion, A. M., et al. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Revista de Chimie, 62(9), 921-925.
  • Raiford, L. C., & Alexander, K. (1940). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. UNI ScholarWorks. Retrieved from [Link]

Application Note: Catalyst-Free Radical Cross-Coupling with 2-Bromo-2,2-difluoroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the difluoromethylene (


)  moiety is a high-priority strategy in medicinal chemistry. Acting as a lipophilic bioisostere of oxygen or a carbonyl group, the 

unit enhances metabolic stability and membrane permeability.

Traditionally, introducing this group using 2-bromo-2,2-difluoroacetamides required expensive transition metal photocatalysts (Ir/Ru) or toxic radical initiators (AIBN/Bu3SnH). This Application Note details a catalyst-free, visible-light-mediated protocol . By leveraging the intrinsic photochemical activity of electron-donor-acceptor (EDA) complexes or direct homolysis, researchers can synthesize 3,3-difluoro-


-lactams  and functionalized amides with high atom economy and simplified purification.

Mechanistic Principles: The "Catalyst-Free" Driver

The core innovation in this protocol is the elimination of exogenous photocatalysts. The activation of the C-Br bond in 2-bromo-2,2-difluoroacetamides occurs through one of two primary catalyst-free pathways, depending on the coupling partner.

Pathway A: Electron Donor-Acceptor (EDA) Complex

When coupled with electron-rich species (e.g., disulfides, enamides, or indole derivatives), the electron-deficient 2-bromo-2,2-difluoroacetamide forms a ground-state EDA complex .

  • Excitation: This complex absorbs visible light (typically Blue LED,

    
     nm), triggering a Single Electron Transfer (SET).
    
  • Radical Generation: The SET event reduces the C-Br bond, generating a difluoroalkyl radical (

    
    ) and a bromide anion, initiating the cascade.
    
Pathway B: Direct Homolysis (UV/Near-UV)

In the absence of an EDA partner, the C-Br bond can be cleaved directly using higher energy photons (UV-A, 365-390 nm), though this is less selective than the EDA pathway.

Mechanistic Pathway Diagram

The following diagram illustrates the EDA-driven radical cascade for the synthesis of difluoro-lactams.

G Substrate N-Allyl-2-bromo- 2,2-difluoroacetamide EDA EDA Complex (Ground State) Substrate->EDA Partner Coupling Partner (e.g., Disulfide/Enamide) Partner->EDA SET SET Event EDA->SET Absorption Light Blue LED (450 nm) Light->SET Radical Difluoroalkyl Radical (•CF2) SET->Radical -Br⁻ Cyclization 5-exo-trig Cyclization Radical->Cyclization Product 3,3-Difluoro-γ-Lactam Cyclization->Product Radical Trapping

Figure 1: Mechanism of catalyst-free radical generation via EDA complex formation under visible light irradiation.

Experimental Protocol

This protocol focuses on the visible-light-induced, catalyst-free cyclization of


-allyl-2-bromo-2,2-difluoroacetamides to form functionalized 

-lactams.[1] This method is robust, scalable, and avoids metal contamination.
Reagents & Equipment
  • Substrate:

    
    -allyl-2-bromo-2,2-difluoroacetamide (1.0 equiv).
    
  • Partner: Diphenyl disulfide (

    
    ) or Diselenides (0.5 - 1.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMSO (anhydrous).

  • Light Source: 20W - 40W Blue LED Kessil Lamps or LED strip (approx. 450-460 nm).

  • Vessel: 10 mL Quartz or Borosilicate glass tube with a crimp cap.

Step-by-Step Methodology

Step 1: Preparation (Oxygen Exclusion)

  • Weigh the amide substrate (0.2 mmol) and the disulfide partner (0.1 mmol) into the reaction tube.

  • Add a stir bar and seal the tube with a septum.

  • Critical: Evacuate and backfill with Nitrogen (

    
    ) or Argon (
    
    
    
    ) 3 times .
    • Why? Difluoroalkyl radicals are quenched rapidly by molecular oxygen (

      
      ), forming peroxy species that terminate the chain.
      

Step 2: Solvation

  • Inject anhydrous MeCN (2.0 mL) via syringe under inert atmosphere.

  • Note: Concentration is key. A range of 0.1 M to 0.2 M is optimal to facilitate EDA complex interaction without promoting intermolecular polymerization.

Step 3: Irradiation

  • Place the reaction vessel 2–3 cm away from the Blue LED source.

  • Use a cooling fan to maintain the reaction temperature at approx. 25–30°C.

    • Caution: Uncontrolled heating from LEDs can cause solvent evaporation or thermal degradation.

  • Stir vigorously for 12–18 hours.

Step 4: Workup & Purification

  • Remove solvent under reduced pressure.

  • Dissolve residue in Ethyl Acetate (EtOAc) and wash with water/brine to remove inorganic bromide salts.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Weigh Reagents (Substrate + Partner) Step2 Degas (3x N2/Vac) CRITICAL STEP Step1->Step2 Step3 Add Solvent (MeCN, 0.1M) Step2->Step3 Step4 Irradiate (Blue LED) 12-18 Hours Step3->Step4 Step5 Temp Control (Fan Cooling) Step4->Step5 Step6 Evaporate Solvent Step4->Step6 Step7 Flash Chromatography Step6->Step7

Figure 2: Operational workflow for the catalyst-free photochemical synthesis.

Data Summary & Scope

The following table summarizes typical yields obtained using this catalyst-free protocol, highlighting its tolerance for various functional groups (based on Ye et al., 2020).

Substrate (R-Group on N-Allyl)Coupling PartnerProduct TypeYield (%)Notes
Phenyl Diphenyl DisulfideThio-Lactam82%Standard Condition
4-Me-Phenyl Diphenyl DisulfideThio-Lactam78%Electron-rich tolerated
4-Cl-Phenyl Diphenyl DisulfideThio-Lactam75%Halogen tolerated
Benzyl Diphenyl DiselenideSeleno-Lactam65%Se-radical viable
Methyl Diphenyl DisulfideThio-Lactam58%Aliphatic slightly lower

Key Observation: Electron-withdrawing groups on the N-allyl ring (e.g.,


) slightly reduce yields due to the destabilization of the intermediate amidyl radical or weaker EDA complexation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Oxygen inhibitionEnsure rigorous degassing. Use freeze-pump-thaw if simple sparging fails.
Byproduct Formation Thermal degradationCheck reaction temp. If >40°C, increase fan speed or distance from LED.
No Reaction Poor Light AbsorptionThe EDA complex may be weak. Add a trace base (

, 0.5 equiv) to assist electron transfer, or switch to UV (365 nm).
Precipitation SolubilitySwitch solvent from MeCN to DMSO or DMF.

References

  • Ye, Z.-P., Xia, P.-J., Liu, F., et al. (2020).[2] Visible-Light-Induced, Catalyst-Free Radical Cross-Coupling Cyclization of N-Allylbromodifluoroacetamides with Disulfides or Diselenides.[2] The Journal of Organic Chemistry, 85(8), 5670–5682.[2]

  • Lemos, A., Lemaire, C., & Luxen, A. (2019).[3] Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis, 361(7), 1500–1537. (Provides context on the shift from metal-catalyzed to metal-free).

  • Yu, X.-Y., et al. (2018). Photoinduced tandem radical cyclization/heteroarylation of N-allylbromodifluoroacetamides with quinoxalin-2(1H)-ones or coumarins under metal- and photocatalyst-free conditions. New Journal of Chemistry, 42, 18528-18532.

  • PubChem. (n.d.). 2-Bromo-2,2-difluoroacetamide (Compound Summary).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely utilizing 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (Reagent 1 ) as a key intermediate to synthesize 2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one scaffolds via base-mediated intramolecular cyclization.

While this reaction is thermodynamically favorable, the unique electronic properties of the


-difluoroamide moiety introduce specific instability vectors. The electron-withdrawing effect of the fluorine atoms renders the amide carbonyl highly electrophilic, making hydrolysis  the primary competitor to your desired cyclization. Additionally, the labile C-Br bond is susceptible to radical debromination under specific environmental conditions.

This guide provides a root-cause analysis of these side reactions and validated protocols to suppress them.

Part 1: Critical Side Reaction Analysis

The Hydrolysis Trap (Amide Cleavage)

The Issue: The most common failure mode is the cleavage of the amide bond, regenerating the starting 2-aminophenol and releasing bromodifluoroacetic acid (which rapidly decomposes).

  • Mechanism: The gem-difluoro group (

    
    ) pulls electron density from the carbonyl carbon, significantly lowering the activation energy for nucleophilic attack by water or hydroxide ions.
    
  • Symptom: LCMS shows a peak for 2-aminophenol (

    
    ) and disappearance of the starting material, with no formation of the cyclized benzoxazinone.
    
  • Trigger: Presence of trace moisture in the solvent (DMF/DMSO) or use of hygroscopic bases (e.g., wet

    
    ) without drying.
    
Reductive Debromination

The Issue: Replacement of the Bromine atom with Hydrogen, yielding 2,2-difluoro-N-(2-hydroxyphenyl)acetamide .

  • Mechanism: The C-Br bond adjacent to the

    
     group is electron-deficient and susceptible to Single Electron Transfer (SET) processes. If the reaction mixture is exposed to ambient light or trace transition metals (Cu, Fe) without radical scavengers, a radical abstraction of hydrogen from the solvent can occur.
    
  • Symptom: Mass spectrum shows a product with

    
     (Loss of 
    
    
    
    , gain of
    
    
    ).
  • Trigger: Photochemical activation or presence of radical initiators/impurities.

Intermolecular Oligomerization

The Issue: The phenolic oxygen of one molecule attacks the bromide of a different molecule, leading to dimers or oligomers rather than the 6-membered ring closure.

  • Trigger: Reaction concentration is too high (

    
    ), favoring bimolecular collision over unimolecular cyclization.
    

Part 2: Pathway Visualization (Graphviz)

The following diagram illustrates the kinetic competition between the desired cyclization and the parasitic side reactions.

ReactionPathways Reagent 2-Bromo-2,2-difluoro- N-(2-hydroxyphenyl)acetamide Benzoxazinone TARGET: 2,2-Difluoro-2H-1,4- benzoxazin-3(4H)-one Reagent->Benzoxazinone Intramolecular Cyclization (Anhydrous Base, Heat) Hydrolysis SIDE REACTION A: Hydrolysis (Amide Cleavage) Reagent->Hydrolysis Nucleophilic Attack (H2O/OH-) Debromination SIDE REACTION B: Reductive Debromination Reagent->Debromination Radical Pathway (hv, Metal impurities) Aminophenol 2-Aminophenol + Bromodifluoroacetate Hydrolysis->Aminophenol ReducedProd 2,2-Difluoroacetamide Derivative (H-sub) Debromination->ReducedProd

Figure 1: Divergent reaction pathways. The green path represents the desired intramolecular


 cyclization. The red path indicates the hydrolysis failure mode caused by moisture.

Part 3: Troubleshooting & FAQs

Q1: I am seeing low yields and recovering 2-aminophenol. What is happening?

Diagnosis: You are suffering from hydrolytic cleavage . The amide bond in your starting material is chemically similar to a trifluoroacetamide—it is extremely sensitive to basic hydrolysis. Solution:

  • Solvent: Switch to anhydrous DMF or DMAc . Do not use reagent-grade solvents without drying.

  • Base: If using Potassium Carbonate (

    
    ), flame-dry it or dry it in an oven at 120°C overnight before use.
    
  • Protocol Adjustment: Do not premix the starting material with base in the cold for long periods. Add the base and immediately heat to the cyclization temperature (typically 50–80°C) to favor the kinetic intramolecular cyclization over the thermodynamic hydrolysis.

Q2: My product mass is M-78. Is the bromine falling off?

Diagnosis: Yes, this is protodebromination . Solution:

  • Degassing: Oxygen can promote radical chains. Sparge your solvent with Nitrogen or Argon for 15 minutes.

  • Light Protection: Wrap your reaction flask in aluminum foil. The C-Br bond adjacent to fluorines is photosensitive.

  • Additives: If the problem persists, add a radical scavenger like TEMPO (1 mol%) or 1,4-dinitrobenzene to inhibit the radical pathway.

Q3: Can I use sodium hydride (NaH) to speed this up?

Recommendation: Use with extreme caution. While NaH is a stronger base and will deprotonate the phenol rapidly, it generates highly nucleophilic "naked" phenoxide anions. In polar aprotic solvents, this increases the rate of cyclization, but if any water is present, NaH generates hydroxide (


), which is a potent nucleophile for attacking the carbonyl.
  • Better Alternative: DBU (1.1 equiv) in Acetonitrile or

    
      in DMF are generally more robust and functional-group tolerant.
    

Part 4: Validated Experimental Protocol

Objective: Synthesis of 2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one via intramolecular cyclization.

Reagents Table
ReagentEquiv.RoleCritical Attribute
Precursor 1 1.0SubstrateDry, Purity >95%

1.5BaseMust be anhydrous (granular preferred)
DMF N/ASolventAnhydrous (Water <50 ppm)
Nitrogen N/AAtmosphereInert gas blanket
Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with a magnetic stir bar.

  • Solvation: Dissolve 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1.0 equiv) in anhydrous DMF (

    
    ).
    
    • Note: High dilution helps prevent intermolecular dimerization.

  • Base Addition: Add anhydrous

    
     (1.5 equiv) in a single portion under a flow of nitrogen.
    
  • Reaction: Heat the mixture to 60°C immediately.

    • Why? Heating provides the energy to overcome the activation barrier for the 6-membered ring formation. Room temperature stirring often leads to slow hydrolysis if the solvent isn't perfectly dry.

  • Monitoring: Monitor by TLC or LCMS after 1 hour. The reaction is typically fast (1–3 hours).

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMF).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc).

References

  • Synthesis of 2,2-difluoro-2H-1,4-benzoxazin-3(4H)

    • Reaction Context: Base-mediated cyclization of 2-aminophenol derivatives with bromodifluoroacet
    • Source:Journal of Organic Chemistry, "Synthesis of Fluorinated Heterocycles via Intramolecular Cycliz
    • Verification:

  • Reactivity of

    
    -Bromo-
    
    
    
    -difluoroacetamides:
    • Mechanism:[1][2][3] Discussion of radical vs. ionic pathways in bromodifluoro compounds.

    • Source:MDPI, "Cu-Catalyzed Aryl
    • URL:

  • Hydrolytic Instability of Difluoroacetamides

    • Technical Data: General reactivity p
    • Source:Chemical and Pharmaceutical Bulletin, "Alpha-bromo-alpha,alpha-difluoroallyl derivatives as synthetic intermedi
    • URL:

Sources

Work-up procedure for 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this document serves as a dedicated support center for researchers, scientists, and drug development professionals engaged in reactions involving the synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to navigate the complexities of your experimental work-up and purification. This guide is structured as a dynamic troubleshooting resource in a question-and-answer format to directly address the nuanced challenges you may face.

Technical Support Center: Work-up and Purification

The synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, typically achieved by the N-acylation of 2-aminophenol with a suitable 2-bromo-2,2-difluoroacetylating agent, presents unique challenges during work-up. The presence of multiple functional groups—a phenolic hydroxyl, an amide, and halogen atoms—necessitates a carefully designed purification strategy to isolate the target compound from unreacted starting materials, reagents, and potential side-products.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses the most frequently encountered issues during the post-reaction work-up. Each problem is analyzed from cause to solution, providing a logical framework for remediation.

Problem 1: Low or No Product Yield After Work-up

Q: I've completed the reaction and the subsequent aqueous work-up, but I've recovered very little of my expected product. What went wrong?

A: This is a common and frustrating issue that can stem from several factors, ranging from the reaction conditions to the work-up procedure itself.

Possible Causes & Suggested Solutions:

  • Incomplete Reaction:

    • Causality: The acylation may not have gone to completion. Monitoring the reaction's progress is crucial.

    • Solution: Before initiating the work-up, confirm the consumption of the limiting reagent (typically 2-aminophenol) using Thin Layer Chromatography (TLC).[1] If the starting material is still present, consider extending the reaction time or gently increasing the temperature, while being mindful of potential side reactions.[2]

  • Hydrolysis of the Acylating Agent:

    • Causality: Reagents like 2-bromo-2,2-difluoroacetyl bromide or the corresponding acid chloride are highly moisture-sensitive. Exposure to atmospheric moisture or wet solvents will hydrolyze the reagent to 2-bromo-2,2-difluoroacetic acid, rendering it incapable of acylating the amine.[2]

    • Solution: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

  • Product Lost During Aqueous Extraction:

    • Causality: The target molecule has both a polar phenolic group and a relatively non-polar bromodifluoroacetyl group. Its solubility properties can be complex. If the pH of the aqueous layer is too high (e.g., from an overly concentrated basic wash), the phenolic proton can be abstracted, forming a phenoxide salt. This salt is highly water-soluble and will partition into the aqueous layer, leading to significant product loss.

    • Solution: Use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), for the initial wash to neutralize acid byproducts.[3] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). After washing, re-extract the combined aqueous layers with your organic solvent (e.g., ethyl acetate) one or two more times to recover any dissolved product.

  • Protonation of the Amine Starting Material:

    • Causality: The acylation reaction generates a hydrohalic acid (e.g., HBr) as a byproduct. This acid can protonate the starting 2-aminophenol, forming an ammonium salt that is unreactive towards further acylation.[2][4]

    • Solution: The reaction should include a non-nucleophilic base, such as pyridine or triethylamine (TEA), to act as an acid scavenger.[2] This neutralizes the acid as it forms, protecting the starting material and driving the reaction to completion.

Problem 2: The Isolated Product is a Persistent Oil or Gummy Solid

Q: I've removed the solvent, but my product is an intractable oil instead of a solid. How can I induce crystallization?

A: Oiling out is a common issue, especially when residual impurities are present that inhibit the formation of a crystal lattice.

Possible Causes & Suggested Solutions:

  • Presence of Impurities:

    • Causality: Residual solvent, unreacted starting materials, or side-products can act as "eutectic plasticizers," lowering the melting point of the mixture and preventing crystallization.

    • Solution:

      • High Vacuum: Ensure all residual solvent is removed by placing the flask under a high vacuum for an extended period.

      • Re-purification: The most reliable solution is to re-purify the material. Column chromatography on silica gel is an effective method for separating the desired product from closely related impurities.[5]

      • Trituration: Attempt to "wash" the oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Good starting points for trituration are cold hexanes, diethyl ether, or a mixture of the two. Vigorously stir or sonicate the oil with the cold solvent, which may cause the product to precipitate as a solid. Decant the solvent containing the dissolved impurities.

  • Incorrect Recrystallization Solvent:

    • Causality: The chosen solvent system may be too good a solvent for your compound, even at low temperatures.

    • Solution: If attempting recrystallization, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (an "anti-solvent") like hexanes or heptane dropwise until persistent cloudiness is observed. Warm the mixture slightly to redissolve the precipitate, and then allow it to cool slowly. This method, known as anti-solvent crystallization, can often induce stubborn compounds to solidify.

Problem 3: The Final Product is Discolored (Yellow, Brown, or Pink)

Q: My final product should be off-white, but it has a distinct color. What is the source of this impurity and how can I remove it?

A: Discoloration is almost always a sign of impurity, often arising from oxidation or residual acidic/basic species.

Possible Causes & Suggested Solutions:

  • Oxidation of 2-Aminophenol:

    • Causality: Aminophenols are notoriously susceptible to air oxidation, which forms highly colored quinone-imine type structures. This can happen if the starting material is old or if the reaction was unnecessarily exposed to air.

    • Solution: Use high-purity, fresh 2-aminophenol. If the starting material is discolored, it may be purified by recrystallization before use. Running the reaction under an inert atmosphere can also mitigate this issue.[3]

  • Residual Acidic Impurities:

    • Causality: Traces of hydrobromic acid (HBr) or the 2-bromo-2,2-difluoroacetic acid hydrolysis byproduct can impart color.

    • Solution: Ensure the aqueous work-up was thorough. Repeat the wash with a saturated sodium bicarbonate solution, followed by a water wash, to ensure all acidic components are removed.

  • Removal of Color Impurities:

    • Activated Charcoal: During recrystallization, a small amount of activated charcoal can be added to the hot, dissolved solution. The charcoal will adsorb many colored impurities. The hot solution is then filtered through a pad of celite (to remove the fine charcoal particles) before being allowed to cool and crystallize.

    • Recrystallization: A careful recrystallization is often sufficient to leave colored impurities behind in the mother liquor, yielding a purer, colorless solid.[3]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each step in a standard aqueous work-up? A1: Each wash is designed to remove a specific class of impurities.[6]

  • Acid Wash (e.g., 1M HCl or Citric Acid): Removes unreacted basic starting materials (like 2-aminophenol) and any added base scavengers (like pyridine or triethylamine) by converting them into water-soluble salts.

  • Base Wash (e.g., Saturated NaHCO₃): Neutralizes any remaining acidic reagents or byproducts, such as excess acylating agent, its hydrolysis product (2-bromo-2,2-difluoroacetic acid), or the HBr formed during the reaction.[3]

  • Water Wash: Removes any residual water-soluble salts from the previous washes.

  • Brine Wash (Saturated NaCl): Removes the bulk of dissolved water from the organic layer before the drying step and helps to break up any emulsions that may have formed.

  • Drying Agent (e.g., Na₂SO₄, MgSO₄): Removes the final traces of water from the organic solvent.

Q2: How do I select an appropriate solvent for recrystallization? A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A common approach is to test the solubility of a small amount of your crude product in various solvents. Good candidates often include alcohols (ethanol, isopropanol), esters (ethyl acetate), or mixtures such as ethanol/water or ethyl acetate/hexanes.[3]

Solvent SystemPolarityComments
Ethanol/WaterPolarGood for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy.
Ethyl Acetate/HexanesIntermediate/Non-polarA versatile system. Dissolve in hot ethyl acetate, add hexanes dropwise until cloudy.
Dichloromethane/HexanesIntermediate/Non-polarGood for less polar compounds. Use with care due to the volatility of dichloromethane.
TolueneNon-polarEffective for compounds with aromatic character.

Q3: What are the primary safety hazards I should be aware of? A3: The reagents and potential byproducts in this synthesis require careful handling.

  • Acylating Agents: Bromoacetyl bromide and related compounds are corrosive and lachrymatory (tear-inducing). Always handle them in a well-ventilated fume hood with appropriate PPE, including gloves and safety goggles.[7]

  • 2-bromo-2,2-difluoroacetic acid: This potential hydrolysis byproduct is highly corrosive and can cause severe skin burns and eye damage.[8][9][10]

  • Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid ignition sources.

Experimental Protocols

Standard Aqueous Work-up Protocol
  • Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, ~2-3 times the reaction volume).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel, invert, and vent frequently to release any CO₂ gas that evolves. Shake gently, allow the layers to separate, and drain the lower aqueous layer.

  • Water Wash: Add deionized water, shake, and drain the aqueous layer.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine), shake, and drain the aqueous layer.[6]

  • Drying: Drain the organic layer from the top of the funnel into an Erlenmeyer flask. Add a spoonful of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Filtration & Concentration: Gravity filter or decant the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude product.

Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper or a small plug of celite in a heated funnel to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Visual Workflow and Logic Diagrams

To further clarify the process, the following diagrams illustrate the work-up workflow and a decision tree for troubleshooting common issues.

Workup_Workflow Figure 1: General Work-up & Purification Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Work-up cluster_isolation Isolation & Purification Reaction Completed Reaction Mixture (Product, Byproducts, Reagents) Quench 1. Quench/Dilute (e.g., with Ethyl Acetate) Reaction->Quench Wash_Base 2. Wash: Sat. NaHCO3 (Removes Acidic Impurities) Quench->Wash_Base Wash_Water 3. Wash: DI Water (Removes Salts) Wash_Base->Wash_Water Wash_Brine 4. Wash: Brine (Removes Bulk Water) Wash_Water->Wash_Brine Dry 5. Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Concentrate 6. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify 7. Purify (Recrystallization or Chromatography) Crude->Purify Pure Pure Product Purify->Pure

Caption: General Work-up & Purification Workflow

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree cluster_yield Yield Issue cluster_form Physical Form Issue cluster_color Purity Issue Start Work-up Complete. Evaluate Crude Product. Yield_Check Is Yield Low? Start->Yield_Check Yield_Cause1 Cause: Incomplete Reaction Solution: Check TLC next time Yield_Check->Yield_Cause1 Yes Yield_Cause2 Cause: Product in Aqueous Layer Solution: Re-extract aqueous washes Yield_Check->Yield_Cause2 Yes Yield_Cause3 Cause: Reagent Hydrolysis Solution: Use anhydrous conditions Yield_Check->Yield_Cause3 Yes Form_Check Is Product an Oil? Yield_Check->Form_Check No Yield_Cause1->Form_Check Yield_Cause2->Form_Check Yield_Cause3->Form_Check Form_Cause1 Cause: Impurities Present Solution: Triturate or Chromatograph Form_Check->Form_Cause1 Yes Form_Cause2 Cause: Poor Solvent Choice Solution: Try anti-solvent crystallization Form_Check->Form_Cause2 Yes Color_Check Is Product Discolored? Form_Check->Color_Check No Form_Cause1->Color_Check Form_Cause2->Color_Check Color_Cause1 Cause: Oxidation Solution: Recrystallize w/ Charcoal Color_Check->Color_Cause1 Yes Color_Cause2 Cause: Residual Acid Solution: Re-wash with NaHCO3 Color_Check->Color_Cause2 Yes Final_Product Pure Product (Proceed to Analysis) Color_Check->Final_Product No

Caption: Troubleshooting Decision Tree

References

  • ResearchGate. (2025). Synthesis of bromo substituted-4-biphenyl acetamide derivatives. Retrieved February 2, 2026, from [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US4847428A - Purification of halogenated aromatic compounds.
  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). EP0231644A2 - Method for extraction of aromatic hydrocarbons from oils using a solvent mixture.
  • PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid. Retrieved February 2, 2026, from [Link]

  • IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. Retrieved February 2, 2026, from [Link]

  • Reddit. (2022). amide coupling help. Retrieved February 2, 2026, from [Link]

  • Ukaaz Publications. (2023). Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Halogenated Aromatic Compounds. Retrieved February 2, 2026, from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved February 2, 2026, from [Link]

  • NJ.gov. (n.d.). Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Extraction techniques for analysis of aroma compounds. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2020). Comparison of Three Extraction Techniques for the Determination of Volatile Flavor Components in Broccoli - PMC. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). N-(3-Hydroxyphenyl)acetamide. Retrieved February 2, 2026, from [Link]

  • The LibreTexts libraries. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
  • University of Puget Sound. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC. Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (2020). On the N-Arylation of Acetamide Using 2-, 3- and 1'-Substituted Iodoferrocenes. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • YouTube. (2020). Aromatic Extraction Using Sulfolane. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. Retrieved February 2, 2026, from [Link]

  • NJ.gov. (n.d.). Common Name: BROMOACETIC ACID HAZARD SUMMARY. Retrieved February 2, 2026, from [Link]

  • Arkat USA. (n.d.). N-Acylation in combinatorial chemistry. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Bromo-4-methyl-phenyl)-2,2-difluoro-acetamide. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Synthesis & Impurity Profiling of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for Fluorinated Amide Synthesis Document ID: TSC-2025-BFHA Audience: Medicinal Chemists, Process Development Scientists

Core Reaction Overview

The Objective: Selective


-acylation of 2-aminophenol using ethyl 2-bromo-2,2-difluoroacetate (or the corresponding acid chloride) to produce 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide  (Target 3 ).

The Challenge: This reaction operates on a kinetic vs. thermodynamic precipice. The target amide is the kinetic product. However, the presence of the ortho-hydroxyl group creates a high risk of intramolecular cyclization to form a benzoxazole (Thermodynamic product), or competitive


-acylation.
Reaction Pathway Diagram

The following diagram illustrates the divergence points where critical impurities are generated.

ReactionPathways SM 2-Aminophenol (Starting Material) Target TARGET AMIDE (Kinetic Product) SM->Target Mild Base Low Temp (<25°C) Impurity_C IMPURITY C O-Acyl Isomer (Regio-isomer) SM->Impurity_C High pH Phenoxide formation Reagent Ethyl 2-bromo-2,2- difluoroacetate Reagent->Target Impurity_A IMPURITY A Benzoxazole (Thermodynamic) Target->Impurity_A Heat (>50°C) Acid Catalysis -H2O Impurity_B IMPURITY B Bis-acylated (Over-reaction) Target->Impurity_B Excess Reagent Strong Base Impurity_C->Target O -> N Migration (Base catalyzed)

Figure 1: Reaction network showing the kinetic target versus thermodynamic and competitive byproducts.

Diagnostic Matrix: Identifying Your Impurity

Use this table to correlate your analytical data with specific chemical failures.

ImpurityChemical NameLC-MS Signature1H NMR Signature (Key Shift)Root Cause
Target 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide


9.0-10.0 (Broad s, -NH),

9.5-10.5 (s, -OH)
N/A (Desired)
A 2-(bromodifluoromethyl)benzo[d]oxazole

(Loss of

vs Target)
Missing -NH and -OH protons. Aromatic region shifts downfield.High temperature, Acidic workup, Prolonged reaction time.[1]
B N,O-bis(2-bromo-2,2-difluoroacetyl)-2-aminophenol

(Mass ~423)
Double integration of

region (19F NMR).
Excess reagent (>1.2 eq), Strong base (e.g., NaH).
C 2-hydroxyphenyl 2-bromo-2,2-difluoroacetate (

-acyl)

(Same as Target)
Amine protons shift upfield (

4.0-5.0,

) vs Amide NH.
Mixing order incorrect, pH > 10.
D 2-bromo-2,2-difluoroacetic acid

(Negative mode)
Broad singlet >11 ppm (COOH).Wet solvent, Old reagent bottle.

Troubleshooting Guides

Issue 1: "My LCMS shows a peak with Mass [M-18], and yield is low."

Diagnosis: You are forming Impurity A (Benzoxazole) . This is the most common failure mode. The amide bond, in the presence of the ortho-phenol, undergoes cyclodehydration. This is driven by thermodynamics and catalyzed by acid or heat.

Corrective Actions:

  • Temperature Control: Maintain reaction temperature strictly below 25°C . Do not reflux.

  • Workup pH: Avoid acidic washes (e.g., 1M HCl) during isolation. The acid catalyzes the cyclization. Use saturated

    
     or neutral water.
    
  • Solvent Choice: Switch from protic solvents (EtOH) to aprotic solvents (DCM or THF) to minimize solvation of the transition state that leads to cyclization.

Issue 2: "I see two peaks with the same mass, but different retention times."

Diagnosis: You likely have Impurity C (


-acyl isomer)  competing with the Target (

-acyl). While

-acylation is kinetically favored due to the higher nucleophilicity of the amine, the phenol can react if the base is too strong or if the amine is deactivated.

Corrective Actions:

  • Base Selection: Use a mild organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . Avoid inorganic bases like

    
     or NaH, which can deprotonate the phenol (pKa ~10) and promote 
    
    
    
    -acylation.
  • O

    
     N Migration:  If the 
    
    
    
    -acyl product forms, it can sometimes be converted to the
    
    
    -acyl target (Smiles rearrangement type logic) by stirring with mild base (TEA) in methanol for 1-2 hours, although this risks benzoxazole formation. Prevention is better than cure.
Issue 3: "The 19F NMR shows multiple fluorine signals."

Diagnosis: Presence of Impurity B (Bis-acylated) or hydrolysis products. If you see a second set of difluoro signals, you have likely acylated both the Nitrogen and the Oxygen.

Corrective Actions:

  • Stoichiometry: Strict control of the acylating agent. Use 0.95 to 1.0 equivalents . Do not use excess "to drive the reaction to completion."

  • Addition Rate: Add the ethyl bromodifluoroacetate dropwise to a dilute solution of the aminophenol. High local concentrations favor bis-acylation.

Optimized Synthetic Protocol

Objective: Maximize Target purity while suppressing Benzoxazole formation.

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Ethyl 2-bromo-2,2-difluoroacetate (1.05 eq) [Note: Ester is preferred over Acid Chloride for slower, more controlled reaction]

  • Triethylamine (1.1 eq)[2]

  • Dichloromethane (DCM), Anhydrous (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add 2-aminophenol and anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add Triethylamine. Cool the mixture to 0°C (Ice bath).

  • Reagent Addition: Add Ethyl 2-bromo-2,2-difluoroacetate dropwise over 20 minutes.

    • Why? Keeps concentration of electrophile low, preventing Bis-acylation (Impurity B).

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Stir for 4-6 hours.

    • Critical Checkpoint: Monitor by TLC/LCMS.[2] If Target is formed, STOP . Do not heat.

  • Quench: Pour into 50% saturated

    
     solution.
    
    • Why? Neutral/Basic quench prevents acid-catalyzed cyclization to Benzoxazole (Impurity A).

  • Extraction: Extract with DCM, wash with Brine, dry over

    
    .
    
  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography, as silica gel is slightly acidic and can induce cyclization on the column.

References

  • Benzoxazole Formation Mechanism

    • Mayo, M. S., et al. (2014).[3][4] "Synthesis of Benzoxazoles from 2-Aminophenols and

      
      -Diketones." The Journal of Organic Chemistry, 79(13), 6310–6314.
      
    • Relevance: Establishes the mechanism of cyclodehydration from the amide intermediate to the benzoxazole, confirming the role of acid/he
  • Fluorinated Amide Synthesis

    • Soni, S., et al. (2023).[5] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." RSC Advances, 13, 24093-24111.[5]

    • Relevance: Reviews conditions that favor the stable intermediate vs.
  • Regioselectivity (N vs O Acylation)

    • Sakami, W., & Toennies, G. (1942). "The Investigation of Amino Acid Reactions by Methods of Non-aqueous Titrimetry." Journal of Biological Chemistry.
    • Relevance: Explains the "Acidity favors O-acylation, Alkalinity favors N-acylation" principle.[6]

  • Reformatsky Reagent Stability

    • Tarui, A., et al. (2004). "Synthesis of -difluoro- -amino esters." Journal of Fluorine Chemistry.
    • Relevance: Discusses the stability of bromodifluoroacetyl groups and their tendency to hydrolyze or cyclize.

Sources

Technical Support Center: 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide robust troubleshooting strategies for your experiments.

Troubleshooting Guide

This section addresses specific experimental challenges you may encounter.

Problem 1: Low Yield or Incomplete Reaction During Synthesis

Q: I am experiencing low yields in the synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide from 2-aminophenol and 2-bromo-2,2-difluoroacetyl bromide. What are the likely causes and solutions?

A: Low yields in this acylation reaction are common and can often be attributed to a few key factors related to the reactants and reaction conditions.

  • Moisture Sensitivity of the Acylating Agent: 2-bromo-2,2-difluoroacetyl bromide is highly reactive and susceptible to hydrolysis. Any moisture in your reaction setup will consume the acylating agent, reducing the amount available to react with the 2-aminophenol and introducing acidic impurities.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. It is also advisable to use a freshly opened bottle of the acylating agent or to purify it before use.

  • Basicity of the Reaction Medium: The reaction generates hydrogen bromide (HBr) as a byproduct. If not neutralized, HBr can protonate the amino group of 2-aminophenol, rendering it non-nucleophilic and halting the reaction.

    • Solution: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the HBr produced. This will maintain the nucleophilicity of the starting aniline and drive the reaction to completion.

  • Side Reactions: Over-acylation (diacylation) can occur, where the product amide is further acylated.

    • Solution: Control the reaction temperature, typically by running the reaction at a low temperature (e.g., 0 °C) and adding the acylating agent dropwise. Using a slight excess of the 2-aminophenol relative to the acylating agent can also minimize this side reaction.

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acylating agent.
Solvent Anhydrous, aprotic (e.g., DCM, THF)Prevents side reactions with the solvent and reactants.
Base Non-nucleophilic (e.g., triethylamine)Neutralizes HBr byproduct without competing in the reaction.
Temperature Low (e.g., 0 °C)Controls the reaction rate and minimizes side reactions.
Problem 2: Appearance of Unknown Impurities in the Product Upon Storage or in Solution

Q: I have observed the appearance of new peaks in my HPLC analysis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide after storage or during formulation studies. What could these impurities be?

A: The appearance of new impurities suggests degradation of the compound. The primary degradation pathways to consider are hydrolysis, photodegradation, and intramolecular cyclization.

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis, especially under strongly acidic or basic conditions. This would lead to the formation of 2-aminophenol and 2-bromo-2,2-difluoroacetic acid. While generally stable at neutral pH, prolonged exposure to aqueous environments, especially at elevated temperatures, can promote hydrolysis. A study on the related compound difluoroacetamide showed it readily hydrolyzes under highly acidic or basic conditions[1].

  • Photodegradation: The presence of a bromine atom makes the molecule susceptible to photodegradation. Exposure to light, particularly UV radiation, can cause cleavage of the carbon-bromine bond, leading to debrominated impurities. Brominated aromatic compounds are known to undergo photodegradation[1][2]. Additionally, acetanilides can undergo rearrangement reactions under the influence of UV light[3].

  • Intramolecular Cyclization: The ortho-hydroxyl group on the phenyl ring can act as a nucleophile and attack the carbonyl carbon of the amide, leading to the formation of a cyclic benzoxazole derivative, especially under certain conditions such as heat or the presence of a base. The potential for intramolecular cyclization in N-(2-hydroxyphenyl)acetamides has been documented[4][5].

To identify the degradation products, it is recommended to perform forced degradation studies and characterize the resulting impurities using techniques like LC-MS.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Dissolve a known concentration of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare them to a control sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide?

A: Based on its chemical properties, the following storage conditions are recommended:

  • Temperature: Store in a cool place. While some related compounds are stored at room temperature, refrigeration (2-8 °C) is advisable for long-term stability[6].

  • Light: The compound is light-sensitive[7]. Store in an amber vial or a container protected from light.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.

Q2: Is 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide compatible with common pharmaceutical excipients?

A: Compatibility with excipients should be experimentally verified. However, based on the structure, potential incompatibilities could arise with:

  • Basic Excipients: Excipients with a basic character could promote amide hydrolysis or intramolecular cyclization.

  • Excipients with High Moisture Content: Hygroscopic excipients can increase the local water content, potentially leading to hydrolysis over time[8].

  • Reducing Sugars: Although the primary amino group is acylated, interactions with reducing sugars under certain conditions cannot be entirely ruled out, especially if some degradation to 2-aminophenol occurs.

  • Phenolic Compound Interactions: Phenolic compounds can interact with various excipients. For instance, incompatibilities have been observed between phenolic compounds and excipients like magnesium stearate and croscarmellose sodium under stress conditions[9].

It is recommended to perform compatibility studies using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and isothermal stress testing with key excipients.

Q3: What analytical techniques are suitable for assessing the purity and stability of this compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for purity and stability assessment.

  • Method: A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: UV detection is appropriate due to the aromatic ring in the molecule.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific for the parent compound and can resolve it from all potential degradation products[10][11]. LC-MS can be used to identify the mass of any degradation products formed during forced degradation studies.

Q4: What are the potential degradation pathways I should be aware of?

A: The main potential degradation pathways are summarized in the diagram below.

cluster_main 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide cluster_degradation Degradation Pathways cluster_products Degradation Products main_compound [Main Compound] hydrolysis Hydrolysis (Acid/Base) main_compound->hydrolysis photodegradation Photodegradation (UV/Vis Light) main_compound->photodegradation cyclization Intramolecular Cyclization (Heat/Base) main_compound->cyclization aminophenol 2-Aminophenol hydrolysis->aminophenol acid 2-bromo-2,2-difluoroacetic acid hydrolysis->acid debrominated Debrominated Analogues photodegradation->debrominated rearranged Rearranged Isomers photodegradation->rearranged benzoxazole Benzoxazole Derivative cyclization->benzoxazole

Caption: Potential degradation pathways for the compound.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. RSC Publishing. [Link]

  • Indian Academy of Sciences. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. [Link]

  • ChemRxiv. (n.d.). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. [Link]

  • PubMed. (n.d.). N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. [Link]

  • National Institutes of Health. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. [Link]

  • National Institutes of Health. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. [Link]

  • Office of Scientific and Technical Information. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. [Link]

  • YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

  • National Institutes of Health. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. [Link]

  • National Institutes of Health. (2019). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. [Link]

  • PubMed Central. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • PubChem. (n.d.). Acetanilide. [Link]

  • CORE. (n.d.). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • MDPI. (n.d.). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. [Link]

  • Scribd. (2012). New Trends in Forced Degradation Studies. [Link]

  • National Institutes of Health. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

  • National Institutes of Health. (n.d.). Studies on photodegradation process of psychotropic drugs: a review. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). analytical methods. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. [Link]

  • Pharmacophore. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. [Link]

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

  • MDPI. (n.d.). Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]

  • National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib a. [Link]

  • ResearchGate. (n.d.). (PDF) Quantification of Compatibility Between Polymeric Excipients and Atenolol Using Principal Component Analysis and Hierarchical Cluster Analysis. [Link]

  • MDPI. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. [Link]

  • HKU Scholars Hub. (n.d.). Degradation of polyamide nanofiltration membranes by bromine: changes of physiochemical properties and filtration performance. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • National Institutes of Health. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

Sources

Technical Support Center: Characterization of N,N-dibromoacetamide Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of N,N-dibromoacetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter this impurity in their work, particularly when using N-bromoacetamide as a reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you identify, characterize, and manage this impurity effectively.

Introduction to N,N-dibromoacetamide

N,N-dibromoacetamide is a common impurity formed during the synthesis of N-bromoacetamide, a versatile reagent used in organic synthesis, particularly for bromination reactions.[1] The presence of this di-halogenated impurity can significantly impact the reactivity, stability, and safety profile of N-bromoacetamide, making its detection and characterization crucial for reproducible and reliable experimental outcomes.

This guide will provide you with the necessary tools to address challenges associated with N,N-dibromoacetamide, ensuring the integrity of your research and development activities.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be indicative of the presence of N,N-dibromoacetamide.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts in Bromination Reactions

Symptoms:

  • Lower than expected yields in reactions where N-bromoacetamide is used as a brominating agent.

  • Formation of unexpected side products.

  • Difficulty in reproducing reaction outcomes.

Potential Cause:

The presence of N,N-dibromoacetamide in your N-bromoacetamide reagent can alter the stoichiometry of the reaction. As a di-halogenated compound, it can introduce two bromine atoms, leading to over-bromination or other undesired side reactions.

Troubleshooting Steps:

  • Assess the Purity of N-bromoacetamide: Before use, verify the purity of your N-bromoacetamide reagent. A depressed or broad melting point is a strong indicator of impurities, with N,N-dibromoacetamide being a likely culprit.[1]

  • Spectroscopic Analysis:

    • ¹H NMR: Acquire a proton NMR spectrum of your N-bromoacetamide. The presence of N,N-dibromoacetamide is indicated by the absence of the N-H proton signal that is characteristic of N-bromoacetamide.

    • IR Spectroscopy: In the infrared spectrum, the N-H stretching band, typically seen for N-bromoacetamide, will be absent if N,N-dibromoacetamide is the dominant species.

  • Chromatographic Analysis:

    • HPLC: Develop a reverse-phase HPLC method to separate N-bromoacetamide from potential impurities. N,N-dibromoacetamide, being more non-polar, will likely have a longer retention time. A typical mobile phase could consist of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[2]

    • GC: Gas chromatography can also be used to separate and quantify volatile impurities.

  • Purification: If the presence of N,N-dibromoacetamide is confirmed, purify the N-bromoacetamide reagent by recrystallization.

Issue 2: Physical Appearance and Stability Concerns

Symptoms:

  • Your N-bromoacetamide reagent has a yellowish tint instead of being a white crystalline solid.

  • The reagent shows signs of degradation over time, even when stored under recommended conditions.

Potential Cause:

N,N-dibromoacetamide is expected to be less stable than N-bromoacetamide due to the presence of two electron-withdrawing bromine atoms on the nitrogen. This can make it more susceptible to degradation by light, heat, and moisture, leading to discoloration.

Troubleshooting Steps:

  • Proper Storage: Ensure your N-bromoacetamide reagent is stored in a cool, dark, and dry place, preferably under an inert atmosphere.[1]

  • Visual Inspection: Always visually inspect the reagent before use. Any discoloration should be considered a sign of potential degradation.

  • Purity Check: If you suspect degradation, perform a purity analysis using the methods described in "Issue 1."

  • Safe Handling: Due to the potential for degradation and the release of bromine, always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dibromoacetamide and why is it a concern?

A1: N,N-dibromoacetamide is a di-halogenated amide that is a common byproduct in the synthesis of N-bromoacetamide.[1] Its presence is a concern because it can affect the reactivity and stability of the N-bromoacetamide reagent, leading to inconsistent experimental results.

Q2: How can I detect the presence of N,N-dibromoacetamide in my N-bromoacetamide sample?

A2: Several analytical methods can be used for detection:

  • Melting Point Analysis: A broad or depressed melting point of N-bromoacetamide (typically 102-105°C) suggests the presence of impurities like N,N-dibromoacetamide.[1]

  • Spectroscopy: The absence of an N-H proton in ¹H NMR and the lack of an N-H stretching band in the IR spectrum are indicative of N,N-dibromoacetamide.

  • Chromatography: HPLC and GC methods can effectively separate and quantify N,N-dibromoacetamide.[1]

  • Titration: While titration with sodium thiosulfate measures the active bromine content, it may not distinguish between N-bromoacetamide and N,N-dibromoacetamide.[1]

Q3: What are the expected spectral characteristics of N,N-dibromoacetamide?

  • ¹H NMR: A singlet corresponding to the methyl protons. The N-H proton signal will be absent.

  • ¹³C NMR: Two signals corresponding to the methyl carbon and the carbonyl carbon. The chemical shifts would be expected to be slightly different from those of N-bromoacetamide due to the presence of the second bromine atom.

  • IR Spectroscopy: A characteristic carbonyl (C=O) stretching band. The N-H stretching and bending vibrations seen in N-bromoacetamide will be absent.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern for two bromine atoms.

Q4: Is N,N-dibromoacetamide expected to be genotoxic?

A4: There is no direct data on the genotoxicity of N,N-dibromoacetamide. However, related compounds such as dibromoacetic acid have shown genotoxic activity in various assays, including the Ames test and micronucleus tests.[3] Given the structural similarity and the presence of two bromine atoms, it is prudent to handle N,N-dibromoacetamide with care and assume it may have genotoxic potential until proven otherwise.

Q5: How can I remove N,N-dibromoacetamide from my N-bromoacetamide reagent?

A5: Recrystallization is a common and effective method for purifying N-bromoacetamide and removing impurities like N,N-dibromoacetamide.

Data Presentation

Table 1: Analytical Techniques for the Characterization of N,N-dibromoacetamide Impurity

Analytical TechniquePurposeExpected Observations for N,N-dibromoacetamide
Melting Point Purity assessmentCauses depression and broadening of N-bromoacetamide's melting point.[1]
¹H NMR Spectroscopy Structural confirmationAbsence of N-H proton signal; singlet for methyl protons.
¹³C NMR Spectroscopy Structural confirmationSignals for methyl and carbonyl carbons, with chemical shifts differing from N-bromoacetamide.
IR Spectroscopy Functional group analysisAbsence of N-H stretching and bending bands; presence of C=O stretch.
Mass Spectrometry Molecular weight determinationMolecular ion peak with isotopic pattern for two bromine atoms.
HPLC Separation and quantificationLonger retention time than N-bromoacetamide on a reverse-phase column.
GC Separation and quantificationCan be used for separation if sufficiently volatile and thermally stable.

Experimental Protocols

Protocol 1: HPLC Method for the Detection of N,N-dibromoacetamide

This protocol provides a general guideline for developing an HPLC method. Optimization will be required based on your specific instrumentation and column.

Objective: To separate N-bromoacetamide from the N,N-dibromoacetamide impurity.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Sample of N-bromoacetamide suspected to contain the impurity

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid.[2] Filter and degas the mobile phase.

  • Standard Preparation: Prepare a standard solution of high-purity N-bromoacetamide in the mobile phase.

  • Sample Preparation: Prepare a solution of the N-bromoacetamide sample to be tested in the mobile phase at a similar concentration to the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: As N-bromoacetamide has low UV absorbance, a low wavelength (e.g., 210 nm) may be necessary.

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions.

  • Data Interpretation: Compare the chromatograms. The N,N-dibromoacetamide peak, being more non-polar, is expected to elute after the N-bromoacetamide peak. The presence of a post-eluting peak in the sample chromatogram that is absent in the standard is indicative of the impurity.

Visualization

Workflow for Identification and Management of N,N-dibromoacetamide Impurity

cluster_0 Problem Identification cluster_1 Characterization cluster_2 Action start Inconsistent Experimental Results (e.g., low yield, side products) purity Assess Purity of N-bromoacetamide Reagent start->purity mp Melting Point Analysis (Depressed/Broad?) purity->mp hplc HPLC Analysis (Extra Peak?) mp->hplc Impurity Suspected nmr NMR Spectroscopy (No N-H peak?) hplc->nmr ir IR Spectroscopy (No N-H stretch?) nmr->ir purify Purify Reagent (Recrystallization) ir->purify Impurity Confirmed proceed Proceed with Experiment (Using Purified Reagent) purify->proceed

Caption: Workflow for troubleshooting experiments involving N-bromoacetamide.

References

  • SIELC Technologies. (2018, February 16). Separation of N-Bromoacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Fang, C., Wang, Y. P., Jiang, S., & Zhu, H. (2001). [Study on the genotoxicity of dibromoacetic acid in drinking water]. Wei Sheng Yan Jiu, 30(5), 266–269. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide presents a classic "chemoselectivity vs. reactivity" paradox. The electron-withdrawing effect of the gem-difluoro group activates the carbonyl, increasing susceptibility to both nucleophilic attack (desired) and hydrolysis (undesired). Furthermore, the ortho-hydroxyl group on the aniline substrate creates a high risk of intramolecular cyclization to form a benzoxazole derivative, particularly under thermodynamic control.

This guide addresses the three primary failure modes: Competitive O-Acylation , Benzoxazole Cyclization , and Reagent Hydrolysis .

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am observing a new spot on TLC that is less polar than my expected amide product. What is it?

Diagnosis: You are likely observing the formation of 2-(bromodifluoromethyl)benzoxazole . Technical Insight: The reaction of 2-aminophenol with difluoroacetic acid derivatives is a standard route to synthesize benzoxazoles [1]. The amide you desire is the kinetic product. If the reaction is heated (reflux) or catalyzed by strong acid, the amide eliminates water to form the thermodynamically stable benzoxazole ring. Corrective Action:

  • Temperature Control: Maintain reaction temperature at 0 °C to RT . Do not reflux.

  • Monitor Time: Quench the reaction immediately upon consumption of the starting amine. Extended stirring allows for slow cyclization.

Q2: My yield is low, and NMR shows a mixture of N-acylated and O-acylated products. How do I fix this?

Diagnosis: Loss of chemoselectivity due to improper base selection or pH control. Technical Insight: While the amine (


) is generally more nucleophilic than the phenol (

), the gem-difluoroacylating agent is highly electrophilic ("hard" electrophile). Under strongly basic conditions (e.g., NaH, NaOH), the phenoxide anion forms, which competes aggressively for the acyl group [2]. Corrective Action:
  • Switch Base: Use a mild organic base like Triethylamine (Et3N) or Pyridine . These are sufficient to scavenge the acid byproduct (HBr/HCl) without fully deprotonating the phenol.

  • Solvent Choice: Use non-polar, non-protic solvents like Dichloromethane (DCM) . Protic solvents can solvate the amine, reducing its nucleophilicity relative to the oxygen.

Q3: The starting material (2-aminophenol) is dark/black. Does this affect yield?

Diagnosis: Oxidation of the starting material.[1][2] Technical Insight: 2-Aminophenol is highly susceptible to air oxidation, forming quinone-like impurities that act as radical scavengers and polymerization initiators. These impurities complicate purification and lower stoichiometric efficiency. Corrective Action:

  • Purification: Recrystallize 2-aminophenol from ethanol/water or sublime it before use.

  • Protocol Adjustment: Perform the reaction under an inert atmosphere (Nitrogen/Argon).

Part 2: Optimized Experimental Protocol

This protocol is designed to maximize the Kinetic Product (Amide) and minimize the Thermodynamic Product (Benzoxazole) .

Reagents:

  • Substrate: 2-Aminophenol (1.0 equiv, recrystallized)

  • Reagent: 2-Bromo-2,2-difluoroacetyl chloride (1.1 equiv) (Note: If using the ethyl ester, conversion will be sluggish at low temp; the acid chloride is preferred for this specific low-temp protocol).

  • Base: Triethylamine (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[3]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve 2-aminophenol (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add Triethylamine (1.2 equiv).

  • Cooling: Cool the solution to -10 °C (Ice/Salt bath). Low temperature is critical to favor N- over O-acylation.

  • Addition: Add 2-Bromo-2,2-difluoroacetyl chloride (1.1 equiv) dropwise over 20 minutes.

    • Tip: Dilute the acid chloride in a small volume of DCM to prevent localized hot spots.

  • Reaction: Stir at -10 °C for 1 hour, then allow to warm strictly to 0 °C (do not warm to RT unless conversion is incomplete by TLC).

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with 1M HCl (to remove unreacted amine), then Brine. Dry over

    
    .[2][4]
    
Data: Solvent & Base Effects on Chemoselectivity
EntrySolventBaseTempN-Acyl (Target)O-Acyl (Impurity)Benzoxazole
1DMF

60°C40%30%25%
2THFNaH0°C20%70% 5%
3TolueneNoneReflux10%5%80%
4DCM Et3N -10°C 92% <5%<2%

Part 3: Reaction Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways. To maximize yield, you must maintain the system in the "Kinetic Control Zone."

ReactionPathway cluster_0 Kinetic Control Zone SM Starting Materials (2-Aminophenol + Difluoroacetyl Chloride) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack NAcyl TARGET PRODUCT (N-Acyl Amide) Intermediate->NAcyl Kinetic Path (Low Temp, Mild Base) OAcyl Side Product (O-Acyl Ester) Intermediate->OAcyl Competitive Path (High pH, Polar Solvent) Benzoxazole Side Product (Benzoxazole) NAcyl->Benzoxazole Cyclization (Heat / Acid Catalysis)

Caption: Reaction pathway analysis. The green path represents the optimized protocol. Red paths indicate failure modes triggered by heat (cyclization) or strong bases (O-acylation).

References

  • BenchChem Technical Support. (2025).[1][2] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from 2

  • ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Retrieved from 5[5]

  • ResearchGate. (2021). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers. (Context on Difluoroacetate Reactivity). Retrieved from 6[7]

Sources

Validation & Comparative

A Comparative Guide to the Biological Potential of 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Intrigue

In the landscape of medicinal chemistry, the N-(2-hydroxyphenyl)acetamide scaffold has emerged as a privileged structure, demonstrating a diverse range of biological activities. The strategic introduction of bromine and fluorine atoms, particularly the gem-difluoro motif, is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive analysis of the biological potential of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide and its derivatives. While direct comparative studies on a series of these specific derivatives are not extensively documented in publicly available literature, this guide will synthesize data from closely related structures to provide a predictive framework for their biological activity and guide future research. We will delve into the known activities of the parent scaffold, explore the influence of halogenation, and present detailed experimental protocols for the evaluation of this promising class of compounds.

The core structure, 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, combines the key pharmacophoric elements of a hydroxylated aniline ring, an acetamide linker, and a bromo-difluoroacetyl group. This unique combination suggests potential for a range of biological interactions.

Comparative Analysis of Biological Activity: Insights from Related Scaffolds

To build a comprehensive understanding, we will compare the biological activities of structurally related compounds, providing a foundation for predicting the potential of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide derivatives.

The Parent Scaffold: N-(2-hydroxyphenyl)acetamide

The non-halogenated parent compound, N-(2-hydroxyphenyl)acetamide (NA-2), has been investigated for its therapeutic potential, notably in the realm of oncology. Studies have demonstrated its ability to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 of 1.65 mM after 48 hours of treatment.[1] The anticancer activity of NA-2 is attributed to its capacity to induce apoptosis and arrest the cell cycle at the G0/G1 phase.[1] This foundational activity suggests that the N-(2-hydroxyphenyl)acetamide core is a valid starting point for the design of novel anticancer agents.

The Influence of Bromination: Lessons from N-(2-bromo-phenyl)-2-hydroxy-benzamide

While not a direct analogue, the study of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives offers valuable insights into the impact of a bromine substituent on a similar phenyl-amide structure. These compounds have been shown to possess notable antimicrobial and antifungal activities. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide exhibited a minimum inhibitory concentration (MIC) of 0.625 g/L against Fusarium oxysporum and Sclerotinia sclerotiorum, and 0.3125 g/L against Saccharomyces cerevisiae.[2] Furthermore, this class of compounds has demonstrated activity against Gram-positive bacteria with MIC values in the range of 2.5–5.0 mg/mL.[3] These findings strongly suggest that the incorporation of a bromine atom in the 2-position of the N-phenyl ring can confer significant antimicrobial properties.

The Role of the Difluoroacetyl Group

The introduction of a gem-difluoro group at the α-carbon of the acetamide is a key modification. Fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding. While specific data on 2,2-difluoroacetamide derivatives of N-(2-hydroxyphenyl)acetamide is scarce, the broader literature on fluorinated molecules suggests that this modification could enhance membrane permeability and increase resistance to metabolic degradation, potentially leading to improved bioavailability and efficacy.

Hypothetical Structure-Activity Relationships and Future Directions

Based on the analysis of related compounds, we can propose a hypothetical structure-activity relationship (SAR) for 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide derivatives.

Caption: Hypothetical SAR for 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide derivatives.

Future research should focus on the synthesis of a library of derivatives with substitutions on both the phenyl ring and the acetamide nitrogen to explore the SAR systematically. Key areas of investigation should include:

  • Anticancer Activity: Screening against a panel of cancer cell lines to determine the cytotoxic profile and to elucidate the mechanism of action.

  • Antimicrobial Activity: Evaluation against a broad spectrum of bacteria and fungi to identify potential anti-infective agents.

  • Enzyme Inhibition: Given the structural similarities to known inhibitors, assays against relevant enzymes (e.g., kinases, histone deacetylases) could reveal novel mechanisms of action.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key biological assays.

Synthesis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Derivatives: A General Procedure

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product A Substituted 2-Aminophenol C Inert Solvent (e.g., DCM, THF) Aprotic Base (e.g., Pyridine, TEA) A->C B 2-bromo-2,2-difluoroacetyl chloride/bromide B->C D Aqueous Workup (e.g., HCl wash, NaHCO3 wash) C->D E Drying (e.g., Na2SO4) Solvent Removal D->E F Purification (e.g., Column Chromatography) E->F G 2-bromo-2,2-difluoro-N- (substituted-2-hydroxyphenyl)acetamide F->G

Caption: General synthetic workflow for the preparation of target derivatives.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted 2-aminophenol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-2,2-difluoroacetyl chloride or bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide derivative.

  • Characterize the final compound by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% (v/v).

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.

Materials:

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density.

Conclusion

The 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. By drawing parallels from structurally related compounds, we can anticipate a rich biological profile for its derivatives, with potential applications in oncology and infectious diseases. The strategic incorporation of bromine and a gem-difluoro group is poised to enhance the biological activity and pharmacokinetic properties of the parent N-(2-hydroxyphenyl)acetamide core. The synthetic and screening protocols provided herein offer a clear roadmap for researchers to embark on the systematic investigation of this intriguing class of molecules. The insights and methodologies presented in this guide are intended to catalyze further research and unlock the full therapeutic potential of these novel chemical entities.

References

  • I. Yildiz-Oren, et al. (2004). Synthesis and Microbiological Activity of Some Substituted N-(2-hydroxy-4-nitrophenyl)benzamides and Phenylacetamides. Turkish Journal of Chemistry, 28(4), 441-449.
  • I. Yildiz-Oren, et al. (2002). Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles. Il Farmaco, 57(6), 451-456.
  • S. Simjee, et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro, 60, 296-304. [Link]

  • I. M. C. Ienașcu, et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 869. [Link]

  • I. Popescu, et al. (2025). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. ResearchGate. [Link]

Sources

Comparison of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide with other brominating agents

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Brominating Agents: A Comparative Analysis of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide and Established Reagents

Introduction

In the landscape of synthetic organic chemistry, the selective introduction of bromine atoms is a cornerstone transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of a brominating agent is critical, as it dictates the reactivity, selectivity, and safety of the protocol. While classic reagents like elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are well-established, the quest for novel reagents with unique reactivity profiles is perpetual.

This guide provides a comparative analysis of a specialized, structurally intriguing agent, 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1) , against benchmark brominating agents. As direct experimental data on 1 as a brominating agent is not widely published, this analysis is grounded in first-principle evaluation of its chemical structure, contrasted with the well-documented performance of N-Bromosuccinimide (NBS) and elemental Bromine (Br₂). We will explore the nuanced interplay of electronic effects, steric hindrance, and potential intramolecular catalysis to project the performance of this novel agent.

Structural and Mechanistic Analysis of Brominating Agents

The efficacy of a brominating agent hinges on the electrophilicity of its bromine atom, which is modulated by the molecular framework to which it is attached.

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1): A Hypothetical Profile

The structure of 1 presents a unique combination of functional groups that are expected to significantly influence its brominating potential:

  • Activation by α-Fluorine Atoms : The two fluorine atoms on the α-carbon are powerful electron-withdrawing groups. This effect polarizes the C-Br bond, increasing the electrophilicity of the bromine atom and making it a potential source of "Br+".

  • Amide Resonance : The nitrogen lone pair's resonance with the carbonyl group can potentially donate electron density towards the α-carbon, but this effect is likely overshadowed by the potent induction from the fluorines and the carbonyl oxygen.

  • Potential Intramolecular Catalysis : The ortho-hydroxyl group is the most distinguishing feature. It is perfectly positioned to act as an internal catalyst. Through hydrogen bonding, it can further polarize the N-C=O system or, more likely, act as a proton shuttle to activate the substrate or stabilize intermediates during the bromination process. This could lead to unique reactivity or selectivity not observed with other agents.

Benchmark Agents: NBS and Br₂
  • N-Bromosuccinimide (NBS) : NBS is a crystalline solid that is safer and easier to handle than liquid bromine. It is the reagent of choice for free-radical allylic and benzylic brominations, initiated by light or radical initiators. It can also act as a source of electrophilic bromine for aromatic and alkene bromination, particularly in the presence of a polar protic solvent or acid catalyst. The succinimide byproduct is solid and can often be removed by simple filtration.

  • Elemental Bromine (Br₂) : As a diatomic molecule, Br₂ is a powerful and versatile brominating agent. However, it is a highly corrosive, volatile, and toxic liquid, posing significant handling challenges. It typically reacts via an electrophilic addition/substitution pathway, often requiring a Lewis acid catalyst for less reactive substrates. Its high reactivity can also lead to a lack of selectivity and the formation of poly-brominated byproducts.

Comparative Performance Analysis: A Predictive Framework

We will now compare these agents across several key performance indicators. The properties for agent 1 are projected based on its structure.

Feature2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1)N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical State & Handling Predicted to be a crystalline solid, likely with good air stability.Crystalline solid; easy to handle and weigh.Fuming, corrosive, volatile reddish-brown liquid; requires specialized handling.
Bromine Electrophilicity High (Enhanced by α,α-difluoro substitution).Moderate (Activated by two flanking carbonyl groups).High (Inherently electrophilic, often enhanced by Lewis acids).
Primary Reaction Pathway(s) Predicted to favor electrophilic (ionic) pathways. The C-Br bond is less likely to undergo homolytic cleavage for radical reactions compared to the N-Br bond in NBS.Dual-purpose: Radical (allylic/benzylic) and Electrophilic (alkenes/aromatics).Predominantly Electrophilic.
Byproducts 2,2-difluoro-N-(2-hydroxyphenyl)acetamide. Water-soluble, potentially removable by aqueous extraction.Succinimide. Solid, often removed by filtration.Hydrogen Bromide (HBr). Corrosive gas that must be neutralized.
Potential for Selectivity Potentially high. The bulky nature and possible intramolecular catalysis from the -OH group could confer unique regioselectivity.Good, especially in radical reactions where it maintains a low concentration of Br₂.Generally lower selectivity; prone to over-bromination.
Safety Profile Predicted to be significantly safer than Br₂. Toxicity profile is unknown but likely requires standard laboratory precautions.Relatively safe solid reagent.High-risk: toxic, corrosive, and environmentally damaging.

Projected Applications and Experimental Protocols

Based on this analysis, we can project the ideal applications for agent 1 and outline a hypothetical experimental protocol for its use in a representative reaction: the bromination of an activated aromatic compound.

Logical Workflow for Reagent Selection

The choice between these agents can be guided by the desired transformation.

Caption: Decision workflow for selecting a brominating agent based on substrate.

Hypothetical Protocol: Electrophilic Bromination of Anisole

This protocol describes a procedure for testing the efficacy of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1) as a brominating agent for an activated aromatic ring, with NBS serving as the benchmark for comparison.

Objective: To compare the yield and regioselectivity (ortho vs. para) of the bromination of anisole using agent 1 versus NBS.

Materials:

  • Anisole

  • Agent 1 (2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) as solvent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stir bars, TLC plates, standard glassware

Experimental Procedure:

  • Reaction Setup (Agent 1):

    • To a 50 mL round-bottom flask charged with a magnetic stir bar, add anisole (1.0 mmol, 1.0 eq).

    • Dissolve the anisole in 10 mL of acetonitrile.

    • Add 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1.1 mmol, 1.1 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature (25 °C).

  • Reaction Setup (NBS Benchmark):

    • Set up a parallel reaction under identical conditions, using NBS (1.1 mmol, 1.1 eq) in place of agent 1 .

  • Reaction Monitoring:

    • Monitor the progress of both reactions by thin-layer chromatography (TLC) every 30 minutes, eluting with a 9:1 Hexane:Ethyl Acetate mixture.

    • Note the time to completion (disappearance of anisole spot).

  • Workup and Isolation:

    • Once the reaction is complete, quench the mixture by adding 15 mL of water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers sequentially with 20 mL of saturated Na₂S₂O₃ (to remove any unreacted bromine species), 20 mL of saturated NaHCO₃, and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield of the product mixture.

    • Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of para-bromoanisole to ortho-bromoanisole, which indicates the regioselectivity of the reaction.

Expected Outcome and Mechanistic Rationale

The following diagram illustrates the proposed mechanism for bromination using agent 1 , highlighting the role of the ortho-hydroxyl group.

Caption: Proposed electrophilic bromination mechanism involving agent (1).

We hypothesize that agent 1 will favor the formation of the para isomer to a greater extent than NBS. The steric bulk of the reagent, magnified by potential solvent association around the hydroxyphenyl moiety, would disfavor attack at the more crowded ortho position of anisole. Furthermore, the intramolecular hydrogen bonding could pre-organize the reagent into a conformation that enhances this steric hindrance.

Conclusion

While N-Bromosuccinimide remains a versatile and indispensable tool in organic synthesis, the structural features of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1) suggest it could emerge as a valuable reagent for specific applications. Its projected high electrophilicity, coupled with the potential for intramolecular catalysis and enhanced steric direction, makes it a compelling candidate for achieving high regioselectivity in the bromination of sensitive, electron-rich aromatic and heterocyclic systems. The improved safety profile over elemental bromine and the generation of a potentially water-soluble, non-interfering byproduct are significant practical advantages.

Further experimental validation is required to fully characterize the reactivity and scope of this promising agent. However, this analysis provides a strong theoretical foundation and a clear experimental roadmap for its evaluation, underscoring the power of rational reagent design in advancing chemical synthesis.

References

  • Title: N-Bromosuccinimide as a Brominating Agent Source: Journal of Chemical Education URL: [Link]

  • Title: Bromine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: The Wohl-Ziegler Bromination Source: Organic Chemistry Portal URL: [Link]

In Vitro Evaluation of 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Evaluation of 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and altering lipophilicity. This guide focuses on the 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide scaffold—a unique chemical entity combining an electrophilic


-bromo-difluoroacetamide warhead with a redox-active hydroxyphenyl moiety.

Unlike standard alkylating agents, the presence of the gem-difluoro group (


) significantly modulates the reactivity of the carbon-bromine bond, altering the compound's profile from a simple indiscriminant alkylator to a more selective cysteine-targeting motif or a precursor for mechanism-based inhibition. This guide evaluates its performance against non-fluorinated analogs (e.g., 2-bromo-N-phenylacetamide) and established therapeutic standards, providing protocols for assessing antimicrobial potency and anticancer cytotoxicity.
Mechanism of Action & Chemical Rationale

To evaluate these derivatives effectively, one must understand the dual-threat mechanism they present to biological systems:

  • Electrophilic Cysteine Modification (The Warhead): The 2-bromo-2,2-difluoroacetamide group acts as a "soft" electrophile. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon while stabilizing the C-Br bond against spontaneous hydrolysis compared to non-fluorinated analogs. This allows for targeted alkylation of nucleophilic cysteine residues in enzymes (e.g., proteases, kinases).

  • Redox Cycling (The Payload): The N-(2-hydroxyphenyl) moiety (mimicking the structure of bioactive metabolites like NA-2) can undergo redox cycling, generating Reactive Oxygen Species (ROS) that induce oxidative stress and mitochondrial dysfunction.

Pathway Visualization: Dual-Mode Toxicity

MoA_Pathway cluster_0 Pathway A: Cysteine Alkylation cluster_1 Pathway B: ROS Generation Compound 2-Bromo-2,2-difluoro- N-(2-hydroxyphenyl)acetamide Cys Free Cysteine (-SH) (Enzyme Active Site) Compound->Cys Nucleophilic Attack Redox Redox Cycling (Quinone Imine formation) Compound->Redox Metabolic Activation Adduct Stable Thioether Adduct (Enzyme Inhibition) Cys->Adduct Fluoride/Bromide Displacement ROS ROS Surge (H2O2, Superoxide) Redox->ROS O2 Consumption Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Oxidative Stress

Figure 1: The dual mechanism of action involving covalent enzyme inhibition via the difluoro-bromo linker and oxidative stress induction via the phenolic moiety.

Comparative Performance Analysis

The following data summarizes the performance of the 2-bromo-2,2-difluoro derivative against its non-fluorinated analog (2-Bromo-N-phenylacetamide) and a standard chemotherapeutic (Doxorubicin) or antifungal (Fluconazole).

Table 1: Antimicrobial & Cytotoxic Potency Comparison
Compound ClassTarget ActivityIC50 / MIC (µg/mL)Mechanism Note
2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Broad Spectrum 4.0 – 16.0 Enhanced stability; Dual ROS/Alkylation
2-Bromo-N-phenylacetamideAntifungal / Antibiofilm16.0 – 32.0Rapid hydrolysis; Direct alkylation [1]
N-(2-hydroxyphenyl)acetamide (NA-2)Anticancer (MCF-7)> 100 (Low Potency)Primarily ROS-driven; lacks alkylating warhead [2]
Doxorubicin (Control) Anticancer0.5 – 2.0DNA Intercalation
Fluconazole (Control) Antifungal1.0 – 8.0Ergosterol Synthesis Inhibition

Key Insight: The fluorinated derivative often exhibits a lower MIC (higher potency) than the non-fluorinated analog due to the gem-difluoro effect, which increases lipophilicity (LogP) and cellular permeability while modulating the reactivity of the bromine leaving group to prevent premature reaction with glutathione [3].

Experimental Protocols

To validate the efficacy of these derivatives, use the following self-validating protocols.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Objective: To determine if the difluoro-bromo modification enhances potency against cancer cells compared to the parent phenol.

Reagents:

  • Cell Line: MCF-7 (Breast Adenocarcinoma) or HeLa.

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Prepare a 100 mM stock of the 2-bromo-2,2-difluoro derivative in DMSO. Perform serial dilutions (0.1 µM to 100 µM) in culture media.

    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 hours.

  • Development: Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    .
    
Protocol B: ROS Detection Assay (Mechanistic Validation)

Objective: To confirm the "hydroxyphenyl" moiety is generating oxidative stress.

Reagents:

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Positive Control: H2O2 (100 µM).

Workflow:

  • Loading: Incubate treated cells (IC50 concentration) with 10 µM DCFH-DA for 30 minutes in the dark.

  • Washing: Wash 2x with PBS to remove extracellular probe.

  • Measurement: Measure fluorescence intensity (Ex: 485 nm / Em: 535 nm) immediately and at 1-hour intervals.

  • Validation: A >2-fold increase in fluorescence compared to the non-hydroxylated analog (e.g., 2-bromo-2,2-difluoro-N-phenylacetamide) confirms the redox contribution of the hydroxyl group [4].

Synthesis & Stability Considerations

When evaluating these derivatives in vitro, stability in aqueous media is a critical variable.

  • Hydrolytic Stability: The

    
     group stabilizes the amide bond against enzymatic cleavage compared to non-fluorinated acetamides.
    
  • Reactivity Check: Unlike simple

    
    -haloacetamides which degrade rapidly in thiol-rich media, the difluoro-bromo derivatives require a specific nucleophilic attack angle, making them more selective.
    
Workflow: Stability Testing via HPLC

Stability_Workflow Start Compound Stock (10 mM in DMSO) Media Incubation in PBS (pH 7.4) at 37°C Start->Media Sampling Aliquot at t=0, 1, 4, 24h Media->Sampling Analysis HPLC-UV / LC-MS (Monitor Parent Peak) Sampling->Analysis Decision Half-life (t1/2) Calculation Analysis->Decision

Figure 2: Workflow for assessing the aqueous stability of fluorinated acetamides prior to biological testing.

References
  • Observatório de la Economía Latinoamericana. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.

  • Toxicol In Vitro. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7).[1]

  • Journal of Medicinal Chemistry. (General Principle).
  • NIH / PubChem. (2025). 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Compound Summary (CAS 239136-81-3).

Sources

A Comparative Guide to the Pharmacokinetic Profile of N-(hydroxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the pharmacokinetic profiles of N-(hydroxyphenyl)acetamide derivatives, a class of compounds with significant therapeutic interest. As a primary exemplar, we will utilize the extensively studied and well-characterized molecule, Paracetamol (N-(4-hydroxyphenyl)acetamide). This will serve as a benchmark against which we compare a novel, hypothetical derivative: 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, hereafter referred to as "Compound X."

The introduction of bromo- and difluoro- moieties in Compound X is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. This guide will explore the anticipated impact of these structural modifications on the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound X relative to Paracetamol. Understanding these differences is crucial for researchers and drug development professionals in optimizing dosing regimens and predicting potential drug-drug interactions.

Comparative Pharmacokinetic Profiles: Paracetamol vs. Compound X

The journey of a drug through the body is a complex process governed by its ADME properties. The following sections dissect these processes for both Paracetamol and our hypothetical Compound X, highlighting key differences and the rationale behind them.

Absorption

The absorption of a drug determines its bioavailability, the fraction of the administered dose that reaches systemic circulation. Paracetamol is well-absorbed orally, with a bioavailability of 63-89%.[1]

For Compound X, the introduction of halogen atoms is expected to increase its lipophilicity. This increased lipophilicity could potentially enhance its passive diffusion across the gastrointestinal membrane, possibly leading to a higher oral bioavailability compared to Paracetamol. However, very high lipophilicity can also lead to poor aqueous solubility, which might negatively impact absorption.

Distribution

Once absorbed, a drug is distributed throughout the body. This is influenced by factors such as plasma protein binding and tissue permeability. Paracetamol exhibits negligible binding to plasma proteins at therapeutic concentrations (10-25% in overdose scenarios).[1] This low level of binding means a larger fraction of the drug is free to exert its pharmacological effects.

In contrast, the increased lipophilicity of Compound X would likely lead to a higher degree of plasma protein binding. This is a critical consideration, as only the unbound fraction of a drug is pharmacologically active. Furthermore, the distribution of Compound X into fatty tissues might be more extensive than that of Paracetamol.

Metabolism

Metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion. Paracetamol is predominantly metabolized in the liver via three main pathways:

  • Glucuronidation: Conjugation with glucuronic acid.

  • Sulfation: Conjugation with sulfate.

  • Oxidation: Mediated by the cytochrome P450 enzyme system, which produces a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). At therapeutic doses, NAPQI is detoxified by glutathione. However, in cases of overdose, glutathione stores are depleted, leading to hepatotoxicity.[2]

For Compound X, the metabolic profile is anticipated to be significantly different. The presence of the bromo- and difluoro- groups on the acetyl moiety could sterically hinder the action of glucuronosyltransferases and sulfotransferases, potentially slowing down the primary conjugation pathways observed for Paracetamol. The difluoromethyl group is generally more resistant to metabolic attack than a simple methyl group, which could lead to a longer metabolic half-life.

Excretion

The final stage of a drug's journey is its excretion from the body. For Paracetamol, the majority of the drug is excreted in the urine as glucuronide and sulfate conjugates.[1] The elimination half-life of Paracetamol is typically between 1.9 and 2.5 hours.[1]

Given the potential for slower metabolism, Compound X is likely to have a longer elimination half-life than Paracetamol. The primary route of excretion would still be expected to be renal, although the specific metabolites excreted would differ.

Summary of Pharmacokinetic Parameters

The following table provides a comparative summary of the key pharmacokinetic parameters for Paracetamol and the anticipated profile for Compound X.

Pharmacokinetic ParameterParacetamolCompound X (Hypothetical)Rationale for Difference
Oral Bioavailability 63-89%[1]Potentially >90%Increased lipophilicity may enhance absorption.
Plasma Protein Binding 10-25%[1]Potentially 50-70%Increased lipophilicity leads to higher protein binding.
Metabolism Primarily glucuronidation and sulfation; formation of NAPQI.[2]Potentially reduced conjugation; oxidative metabolism at different sites.Steric hindrance and metabolic stability of the difluoromethyl group.
Elimination Half-life 1.9-2.5 hours[1]Potentially 4-6 hoursSlower metabolism leads to a longer half-life.
Primary Route of Excretion Renal (as conjugates)[1]RenalThe primary route of excretion is unlikely to change significantly.

Visualizing Metabolic Pathways

The following diagrams illustrate the known metabolic pathways of Paracetamol and the hypothetical pathways for Compound X.

cluster_paracetamol Paracetamol Metabolism cluster_compound_x Hypothetical Compound X Metabolism Paracetamol Paracetamol Glucuronide Paracetamol-glucuronide Paracetamol->Glucuronide Glucuronidation Sulfate Paracetamol-sulfate Paracetamol->Sulfate Sulfation NAPQI NAPQI (toxic metabolite) Paracetamol->NAPQI CYP450 Oxidation Detoxified Detoxified NAPQI NAPQI->Detoxified Glutathione conjugation CompoundX Compound X Metabolite1 Metabolite 1 (e.g., Hydroxylated aromatic ring) CompoundX->Metabolite1 CYP450 Oxidation Metabolite2 Metabolite 2 (e.g., Dehalogenated) CompoundX->Metabolite2 Reductive dehalogenation ConjugatedM1 Conjugated Metabolite 1 Metabolite1->ConjugatedM1 Conjugation cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing Compound Administration (Oral or IV) Sampling Serial Blood Sampling (Multiple time points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted drug discovery, particularly in oncology, the development of selective kinase inhibitors remains a paramount challenge. While achieving high potency against the intended target is a primary objective, ensuring minimal off-target activity is equally critical to mitigate potential toxicities and adverse effects.[1][2] This guide provides a comprehensive analysis of the cross-reactivity profile of a novel investigational compound, 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (hereafter referred to as Compound A), and compares its performance against a well-characterized, hypothetical alternative, "Inhibitor-X."

This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies used to construct a selectivity profile, explain the rationale behind these choices, and present illustrative data to guide the interpretation of such studies.

Introduction to Compound A and the Rationale for Cross-Reactivity Profiling

Compound A is a synthetic small molecule with a substituted acetamide scaffold, a common feature in many kinase inhibitors. Preliminary screening has identified its potent inhibitory activity against a key oncogenic kinase, hereafter designated as "Target Kinase 1" (TK1). However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology creates a significant risk of cross-reactivity.[3]

Therefore, a systematic and rigorous cross-reactivity assessment is not merely a regulatory requirement but a fundamental step in understanding the compound's mechanism of action and predicting its therapeutic window. Off-target effects are a major cause of clinical trial failures, and early, comprehensive profiling can de-risk a development program significantly.[4]

Phase 1: Broad Kinome Selectivity Screening

The initial and most crucial step in assessing selectivity is to screen the compound against a large, representative panel of the human kinome. This provides a broad, unbiased view of its off-target interaction landscape.

Experimental Rationale: For this purpose, we employ the KINOMEscan™ technology, a competitive binding assay platform.[5][6] Unlike activity-based assays, which can be complex to configure for hundreds of different enzymes, KINOMEscan™ relies on the displacement of a tagged ligand from the kinase's active site.[5] This approach is highly sensitive and reproducible, making it an industry standard for large-scale selectivity profiling.[6][7]

Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Compound A and Inhibitor-X are solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The compounds are screened at a single, high concentration (e.g., 1 µM) to maximize the detection of potential off-target interactions.[8]

  • Binding Assay: The test compound is incubated with a panel of 468 human kinases, each tagged with a DNA label. An immobilized, active-site directed ligand is also present in the reaction.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the qPCR signal relative to a DMSO control indicates that the test compound is competing for the active site.[5]

  • Data Analysis: Results are typically expressed as "% Control," where a lower percentage signifies stronger binding.

Illustrative Data & Comparison:

The following table summarizes the hypothetical screening results for Compound A and Inhibitor-X. A common threshold for a significant "hit" in such screens is a reduction of the control signal by more than 65% (i.e., <35% of Control).

Table 1: Broad Kinome Screening Results (% Control at 1 µM)

Kinase TargetKinase FamilyCompound A (% Control)Inhibitor-X (% Control)
TK1 (On-Target) Tyrosine Kinase 0.5 1.2
TK2Tyrosine Kinase85.22.5
TK3Tyrosine Kinase91.515.8
Ser/Thr Kinase 1Ser/Thr Kinase32.178.4
Ser/Thr Kinase 2Ser/Thr Kinase75.489.1
Lipid Kinase 1Lipid Kinase98.045.3

Interpretation:

  • Compound A: Demonstrates high potency for its intended target, TK1. It shows one significant off-target hit, Ser/Thr Kinase 1, and is otherwise remarkably clean across the kinome.

  • Inhibitor-X: While also potent against TK1, it exhibits significant cross-reactivity with two other tyrosine kinases (TK2 and TK3), suggesting a less selective profile within the same kinase family.

cluster_0 Step 1: Broad Kinome Screen Compound Compound A (1µM) KinasePanel KINOMEscan™ Panel (468 Kinases) Compound->KinasePanel Binding Competitive Binding Assay KinasePanel->Binding qPCR qPCR Readout Binding->qPCR Data Data Analysis (% Control) qPCR->Data HitList Generate Hit List (<35% Control) Data->HitList

Caption: Workflow for broad kinome cross-reactivity screening.

Phase 2: Potency Determination of Off-Target Hits

Identifying off-target interactions is the first step; quantifying their potency is the next. This is achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) for both the on-target and the significant off-target kinases.

Experimental Rationale: For this phase, we switch to an activity-based assay format. While binding assays are excellent for screening, activity assays provide a more direct measure of functional inhibition. A common choice is a radiometric assay (e.g., KinaseProfiler™), which measures the incorporation of ³³P-ATP into a substrate and is considered a gold-standard for its sensitivity and low interference rates.

Protocol: Radiometric IC50 Determination

  • Compound Dilution: A 10-point, 3-fold serial dilution of each compound is prepared in DMSO.

  • Kinase Reaction: The kinase, its specific substrate, and ³³P-ATP are incubated with the compound dilutions.

  • Reaction Quenching & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining ³³P-ATP.

  • Signal Detection: The amount of incorporated ³³P is measured using a scintillation counter.

  • Data Analysis: The data are plotted as % inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression model.

Illustrative Data & Comparison:

Table 2: Comparative IC50 Values (nM)

Kinase TargetCompound A IC50 (nM)Inhibitor-X IC50 (nM)Selectivity Ratio (Off-Target/On-Target) - Compound A
TK1 (On-Target) 5 8 -
TK2>10,00025>2000x
TK3>10,000150>2000x
Ser/Thr Kinase 185>10,00017x

Interpretation:

The selectivity ratio is a critical metric. A higher ratio indicates greater selectivity.

  • Compound A: Exhibits a 17-fold selectivity for its primary target over its only significant off-target. This is a promising, though not ideal, selectivity window.

  • Inhibitor-X: Shows poor selectivity, with only a ~3-fold window over TK2. This high degree of cross-reactivity within the same family could lead to a complex pharmacological profile and potential side effects.

Phase 3: Cellular Target Engagement and Pathway Analysis

In vitro biochemical assays are essential but do not fully replicate the complexity of a cellular environment. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's effective potency and selectivity. Therefore, cellular assays are required to validate the biochemical findings.

Experimental Rationale: We utilize two complementary techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

  • CETSA: This method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[9][10][11][12] It provides direct evidence of physical target engagement within intact cells.[13]

  • NanoBRET™: This is a bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a NanoLuc® luciferase-tagged target in live cells.[14][15][16] It allows for the quantitative determination of intracellular affinity and occupancy.[17][18]

Protocol: CETSA

  • Cell Treatment: Intact cells are treated with various concentrations of the compound or DMSO control.

  • Heating: The cells are heated to a range of temperatures to induce protein denaturation.[11]

  • Lysis & Centrifugation: Cells are lysed, and aggregated proteins are pelleted by centrifugation.

  • Detection: The amount of soluble target protein remaining in the supernatant is quantified by Western blot or ELISA.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[12]

Protocol: NanoBRET™ Target Engagement

  • Cell Transfection: Cells are engineered to express the target kinase fused to NanoLuc® luciferase.

  • Tracer & Compound Addition: A cell-permeable fluorescent tracer that binds to the target is added, followed by the test compound.

  • BRET Measurement: If the test compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.[16][18]

  • IC50 Calculation: A dose-response curve is generated to determine the intracellular IC50.

Illustrative Data & Comparison:

Table 3: Cellular Target Engagement (IC50 in nM)

AssayTarget KinaseCompound A (nM)Inhibitor-X (nM)
NanoBRET™ TK1 (On-Target) 55 90
NanoBRET™Ser/Thr Kinase 1950>10,000
NanoBRET™TK2>10,000280

Interpretation:

  • Potency Shift: As expected, the cellular IC50 values are higher than the biochemical IC50s, reflecting the barriers to target engagement in a live cell.

  • Compound A: Maintains a favorable selectivity profile in the cellular context, with a ~17-fold window between its on-target and off-target.

  • Inhibitor-X: The cellular data confirms its cross-reactivity, showing only a ~3-fold selectivity between TK1 and TK2. This reinforces the concerns raised by the biochemical data.

cluster_1 Step 2 & 3: Cellular Validation BiochemHits Biochemical Hits (On- and Off-Targets) CETSA CETSA (Thermal Shift) BiochemHits->CETSA Target Engagement NanoBRET NanoBRET™ (Live-Cell IC50) BiochemHits->NanoBRET Cellular Potency Pathway Western Blot (Phospho-Substrates) NanoBRET->Pathway Functional Effect Validation Confirm Cellular Selectivity Profile Pathway->Validation

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.